molecular formula C7H8BClO3 B591546 (2-Chloro-3-methoxyphenyl)boronic acid CAS No. 854778-30-6

(2-Chloro-3-methoxyphenyl)boronic acid

Cat. No.: B591546
CAS No.: 854778-30-6
M. Wt: 186.398
InChI Key: ZDWONVAXOXYOJK-UHFFFAOYSA-N
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Description

(2-Chloro-3-methoxyphenyl)boronic acid (CAS 854778-30-6) is an organoboron compound with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . This compound serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, making the compound particularly valuable in the production of pharmaceuticals, agrochemicals, and advanced materials . Its boronic acid group enables efficient transmetalation with aryl halides in the presence of a palladium catalyst, facilitating the creation of complex biaryl structures . Beyond cross-coupling, its boronic acid functional group allows it to interact reversibly with diols, leading to applications in the development of sensors, catalysts, and separation techniques for polyols and sugars . The compound requires careful handling and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-3-methoxyphenyl)boronic acid
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InChI

InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWONVAXOXYOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80674561
Record name (2-Chloro-3-methoxyphenyl)boronic acid
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Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

854778-30-6
Record name 2-Chloro-3-methoxyphenylboronic acid
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Record name (2-Chloro-3-methoxyphenyl)boronic acid
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Record name (2-chloro-3-methoxyphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound.

Core Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [1]
CAS Number 854778-30-6[1]
Appearance White to off-white solidGeneric observation for similar compounds
Melting Point Not available
Solubility Soluble in organic solvents such as methanol, THF, and DMF. Sparingly soluble in water.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the phenyl ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The acidic protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The aromatic carbons will appear in the typical downfield region (110-160 ppm), with their specific shifts influenced by the chloro and methoxy substituents. The methoxy carbon will resonate in the upfield region (around 55-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks for the methoxy group appearing just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • B-O stretching: A strong band typically observed in the 1310-1380 cm⁻¹ region.

  • C-O stretching (aryl ether): A band in the 1200-1275 cm⁻¹ region.

  • C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways may involve the loss of water, the methoxy group, or the entire boronic acid moiety.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-lithiation of 1-chloro-2-methoxybenzene followed by reaction with a trialkyl borate and subsequent hydrolysis. This method is analogous to the synthesis of similar substituted phenylboronic acids.[3][4]

Reaction Scheme:

Synthesis 1-Chloro-2-methoxybenzene 1-Chloro-2-methoxybenzene Intermediate_1 Intermediate_1 1-Chloro-2-methoxybenzene->Intermediate_1 1. n-BuLi, THF, -78 °C Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 2. B(OR)₃ This compound This compound Intermediate_2->this compound 3. H₃O⁺

Figure 1: Synthesis of this compound.

Detailed Methodology:

  • Lithiation: Dissolve 1-chloro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Borylation: To the resulting solution of the lithiated intermediate, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. A general protocol for the coupling with an aryl halide is provided below.[5][6][7]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Aryl-X (X = Br, I) Aryl-X (X = Br, I) Aryl-X (X = Br, I)->Biaryl Product Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Biaryl Product Base (e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃)->Biaryl Product Solvent (e.g., Toluene/Ethanol/H₂O) Solvent (e.g., Toluene/Ethanol/H₂O) Solvent (e.g., Toluene/Ethanol/H₂O)->Biaryl Product

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, which is often a mixture such as toluene/ethanol/water or dioxane/water, to the reaction vessel. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Reactivity and Applications

The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic and steric nature of the boronic acid, which can affect its reactivity and the properties of the resulting products.

The electron-withdrawing nature of the chlorine atom can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group can potentially coordinate to the palladium center, influencing the regioselectivity and efficiency of the coupling reaction. These electronic and steric factors make this compound a useful tool for fine-tuning the properties of target molecules in drug discovery and materials science.

Biological and Pharmacological Activity

While there is no specific information available on the biological or pharmacological activity of this compound itself, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry. Phenylboronic acid derivatives are known to exhibit a range of biological activities, including acting as enzyme inhibitors and as sensors for carbohydrates.[3][10][11] Their ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of therapeutic agents and diagnostic tools. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include:

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Working in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound. As a versatile building block, it holds potential for the development of novel compounds with applications in various scientific disciplines. Further research into its specific properties and applications is encouraged to fully unlock its synthetic potential.

References

Technical Guide: (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 854778-30-6

This technical guide provides an in-depth overview of (2-Chloro-3-methoxyphenyl)boronic acid, a versatile reagent in modern organic synthesis. It is primarily intended for researchers, chemists, and professionals involved in drug development and materials science. This document covers the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is an organoboron compound that serves as a key building block in synthetic chemistry. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 854778-30-6[1]
Molecular Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [2][3]
IUPAC Name This compound
Appearance White to off-white solid/powder
Melting Point 105-110 °C (literature values for similar compounds)[4]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis of this compound

The synthesis of arylboronic acids like this compound typically involves the reaction of an organometallic intermediate, derived from the corresponding aryl halide, with a borate ester, followed by acidic workup. A common route is the lithiation of a suitable precursor followed by quenching with an electrophilic boron source.

Synthesis_Workflow A 2-Chloro-1-bromo-3-methoxybenzene (Starting Material) B Organolithium Formation (e.g., n-BuLi, THF, -78°C) A->B 1. C Borylation (e.g., Triisopropyl borate) B->C 2. D Hydrolysis (Acidic Workup, e.g., HCl) C->D 3. E This compound (Final Product) D->E 4.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure for the synthesis of arylboronic acids.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-bromo-3-methoxybenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again keeping the temperature below -70°C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1-2 hours until a clear solution is formed.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, most notably for its use in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex. It is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.

The general utility of arylboronic acids in Suzuki reactions is well-established, offering advantages such as mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many reagents.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Intermediate) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' (Intermediate) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Reagents: To a reaction vessel are added this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: A degassed solvent mixture, typically toluene, dioxane, or dimethylformamide (DMF) with water, is added.

  • Reaction Conditions: The mixture is heated, usually between 80-110°C, under a nitrogen or argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated.

  • Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.[6]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.[7]

Hazard CategoryInformation
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, lab coat.[10]
Handling Handle in a well-ventilated area or fume hood.[10] Avoid dust formation.[10] Wash hands thoroughly after handling.[7]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere. Recommended temperature: 2-8°C.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]

References

An In-depth Technical Guide on the Spectroscopic Data for (2-Chloro-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available spectroscopic data for (2-Chloro-3-methoxyphenyl)boronic acid. Due to the limited availability of experimentally derived spectra in public domains, this document focuses on predicted data and outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₈BClO₃[1] Molecular Weight: 186.4 g/mol [1] CAS Number: 854778-30-6[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments within the molecule.

Note on Boronic Acids: It is important to note that boronic acids have a propensity to form cyclic trimers known as boroxines through dehydration. This can lead to complex or broad NMR spectra. To obtain sharp, monomeric spectra, it is often necessary to use specific solvents like d4-methanol or to convert the boronic acid to a diethanolamine adduct.

Predicted ¹H NMR Data

Predicted ¹³C NMR Data

A predicted ¹³C NMR spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and oxygen atoms, as well as the boronic acid group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (B-OH)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (methoxy)
~1600-1450StrongC=C stretch (aromatic ring)
~1380-1320StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~800-700StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound [2]

Adductm/z (Predicted)
[M+H]⁺187.03278
[M+Na]⁺209.01472
[M-H]⁻185.01822
[M+NH₄]⁺204.05932
[M+K]⁺224.98866
[M+H-H₂O]⁺169.02276
[M]⁺186.02495
[M]⁻186.02605

These values are predicted and can be used as a reference for experimental determination.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or d4-methanol to minimize oligomerization). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

    • For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Software is used to identify and label the major absorption peaks.

Mass Spectrometry (MS) Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the sample to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes.

  • Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

References

reactivity of ortho-chloro substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Ortho-Chloro Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily owing to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and advanced materials.[1][2][3][4] While the versatility of the Suzuki-Miyaura reaction is well-established, the reactivity of the boronic acid partner can be significantly influenced by the nature and position of substituents on the phenyl ring.

This technical guide focuses specifically on the . These substrates present a unique set of challenges and opportunities in synthetic chemistry. The presence of a chlorine atom at the ortho position introduces a combination of steric and electronic effects that profoundly impact the reaction kinetics, product yields, and the stability of the boronic acid itself. Understanding these nuances is critical for researchers in drug development and process chemistry aiming to synthesize sterically hindered biaryl compounds, which are common motifs in biologically active molecules.

Core Reactivity Principles

The reactivity of ortho-chloro phenylboronic acids is governed by a delicate interplay of electronic effects, steric hindrance, and the propensity for side reactions, most notably protodeboronation.

Electronic Effects

The chlorine atom exerts a dual electronic influence on the phenyl ring.[5]

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond. This electron-withdrawing effect increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura cycle.[6][7]

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This resonance donation of electron density partially counteracts the inductive effect, increasing electron density at the ortho and para positions.[5][8]

While halogens are generally deactivating groups in electrophilic aromatic substitution, this dual nature affects the boronic acid's interaction with the palladium catalyst and the base during the catalytic cycle.[8][9] The increased acidity due to the electron-withdrawing nature of chlorine can, in some cases, facilitate the formation of the boronate anion, a key intermediate in the transmetalation step.[6]

Steric Hindrance

The primary challenge associated with ortho-chloro substituted phenylboronic acids is steric hindrance. The bulky chlorine atom adjacent to the boronic acid group physically impedes the approach of the palladium complex during the crucial transmetalation step of the Suzuki-Miyaura reaction. This steric clash can significantly slow down the rate of reaction and, in some cases, prevent the coupling from proceeding to completion, leading to lower yields.[10][11][12][13] The successful coupling of these substrates often necessitates the use of specialized palladium catalysts equipped with bulky, electron-rich ligands that can overcome this steric barrier.[14][15][16]

Protodeboronation: A Competing Pathway

Protodeboronation is a common and often problematic side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced by a C-H bond.[17] This process leads to the formation of the corresponding arene (in this case, chlorobenzene) and consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the boronic acid.[17][18][19][20] Electron-deficient boronic acids can be particularly susceptible to this undesired reaction under the basic conditions typically employed in Suzuki couplings.[21][22] While the ortho-chloro group is electron-withdrawing, the overall stability of these compounds can be a concern, and reaction conditions must be carefully optimized to minimize this competing pathway.

Quantitative Data on Reactivity

The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions involving ortho-chloro substituted phenylboronic acids and other relevant properties.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Substituted Phenylboronic Acids

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventYield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ / P(t-Bu)Cy₂Na₂CO₃H₂O-
21-Chloro-4-methylbenzenePhenylboronic acidtrans-Dichlorobis(XPhos)palladium(II)--93[23]
3Bromobenzene2-Methylphenylboronic acidNHC-Pd(II) complexK₂CO₃-Average[24]
4Bromobenzene2-Trifluoromethylphenylboronic acidNHC-Pd(II) complexK₂CO₃-Average[24]
53,4,5-tribromo-2,6-dimethylpyridine2-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O-
67-chloro 6-azaindole3,4-difluorophenyl boronic acidXPhos-PdG2-Dioxane-waterGood to Excellent[25]

Note: Direct yield comparisons are challenging due to variations in reaction conditions across different studies. The table illustrates the types of systems where these reagents are used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Ortho-Chloro Phenylboronic Acid

This protocol is a generalized procedure based on modern catalytic systems effective for challenging substrates like ortho-chloro phenylboronic acids.[26][27][28]

Materials:

  • Aryl halide (1.0 equiv)

  • ortho-Chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2 or G3, 1-2 mol %)[21]

  • Ligand (e.g., XPhos, if not using a precatalyst, 2-4 mol %)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)[16]

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF, to make a ~0.1 M solution)

  • Water (often used as a co-solvent, e.g., Dioxane/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, ortho-chlorophenylboronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Synthesis of 4-Chloro-phenylboronic Acid

A common synthetic route involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4][6][29]

Two-Step Synthesis from 4-Chloroaniline: [30]

  • Diazotization: 4-chloroaniline is treated with hydrogen chloride and then sodium nitrite in methanol/water at low temperatures (0-5 °C) to form the corresponding diazonium salt.[30]

  • Borylation and Hydrolysis: The diazonium salt is then reacted with tetrahydroxydiboron. The resulting mixture is acidified (e.g., with dilute HCl) to a pH of 2-3 and stirred.[30] Following workup, which typically involves extraction with an organic solvent like toluene and concentration, the p-chlorophenylboronic acid is obtained.[30]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X Complex oa->pd2_complex transmetal Transmetalation (Rate Limiting Step) pd2_complex->transmetal + Ar'-B(OH)3- pd2_biaryl Ar-Pd(II)-Ar' Complex transmetal->pd2_biaryl Steric hindrance from ortho-Cl boronate ortho-Cl-Ar'-B(OH)3- boronate->transmetal re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered transmetalation step.

Factors Influencing Reactivity

Reactivity_Factors main Reactivity of o-Cl Phenylboronic Acid steric Steric Hindrance main->steric electronic Electronic Effects main->electronic stability Stability Issues main->stability transmetal Slows Transmetalation steric->transmetal yield Lower Yields steric->yield inductive Inductive (-I) (Withdrawal) electronic->inductive resonance Resonance (+R) (Donation) electronic->resonance acidity Increased Acidity electronic->acidity protodeboronation Protodeboronation stability->protodeboronation acidity->protodeboronation

Caption: Interplay of steric, electronic, and stability factors in ortho-chloro phenylboronic acid reactivity.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: Aryl Halide, Boronic Acid, Catalyst, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Ortho-chloro substituted phenylboronic acids are challenging yet valuable substrates in synthetic organic chemistry. Their reactivity is a complex function of steric hindrance, which primarily retards the rate-limiting transmetalation step, and dual electronic effects that modulate the acidity of the boron center. The propensity for protodeboronation further complicates their use, demanding carefully optimized reaction conditions. The development of advanced palladium catalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, has been instrumental in overcoming the steric barrier and achieving high yields in the synthesis of sterically congested biaryl structures.[16][21] For professionals in drug discovery and development, mastering the use of these reagents is key to accessing novel chemical space and constructing complex molecular architectures that are often crucial for biological activity.

References

Solubility Profile of (2-Chloro-3-methoxyphenyl)boronic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(2-Chloro-3-methoxyphenyl)boronic acid is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its solubility in various organic solvents is a critical factor for reaction setup, optimization, and purification processes. This guide synthesizes available information on the solubility of structurally related phenylboronic acids to infer the likely solubility behavior of the title compound and provides a detailed experimental methodology for its precise determination.

Solubility of Phenylboronic Acid Derivatives: A Comparative Analysis

Direct quantitative solubility data for this compound is not extensively documented. However, the solubility of other substituted phenylboronic acids can provide valuable insights. Generally, phenylboronic acids exhibit a range of solubilities in organic solvents, influenced by the nature and position of the substituents on the phenyl ring.

For instance, 3-Chlorophenylboronic acid is known to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane, as well as in protic solvents like methanol. It is also reported to be soluble in ether and tetrahydrofuran (THF)[1]. Conversely, its solubility in water is poor[1]. Another related compound, 2-Methoxyphenylboronic acid, shows slight solubility in chloroform and ethyl acetate and is insoluble in water[2].

The presence of a chloro and a methoxy group on the phenyl ring of the title compound suggests a moderate polarity. It is anticipated that its solubility will be highest in polar aprotic solvents and alcohols.

Table 1: Qualitative and Quantitative Solubility Data for Structurally Related Phenylboronic Acids

Compound NameSolventSolubilityTemperature (°C)
3-Chlorophenylboronic acidN,N-DimethylformamideSolubleNot Specified
Ethyl AcetateSolubleNot Specified
DichloromethaneSolubleNot Specified
MethanolSolubleNot Specified
Diethyl EtherSolubleNot Specified
TetrahydrofuranSolubleNot Specified
Dimethyl SulfoxideSolubleNot Specified
WaterPoorly SolubleNot Specified
2-Methoxyphenylboronic acidChloroformSlightly SolubleNot Specified
Ethyl AcetateSlightly SolubleNot Specified
WaterInsolubleNot Specified

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources. Precise quantitative values are not provided.

Experimental Protocol for Solubility Determination: Dynamic Method

A robust and widely used technique for determining the solubility of crystalline compounds like boronic acids in organic solvents is the dynamic (or synthetic) method. This method relies on visually or instrumentally detecting the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (high purity)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath with precise temperature control

  • Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)

  • Analytical balance (accuracy ±0.0001 g)

  • Turbidity sensor or a laser-based light scattering detector (optional, for enhanced accuracy)

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of the mixture should be recorded.

  • Heating and Equilibration: Place the vessel in the thermostat bath and commence stirring to ensure a uniform suspension. Begin heating the mixture at a slow, constant rate (e.g., 0.2-0.5 °C/min) to allow for thermal equilibrium.

  • Determination of Dissolution Temperature: Carefully observe the mixture as the temperature increases. The solubility temperature is the point at which the last solid particles of the boronic acid completely dissolve, resulting in a clear, homogenous solution. The use of a turbidity sensor can provide a more precise determination of this endpoint.

  • Data Collection: Record the temperature of complete dissolution for the specific composition.

  • Constructing the Solubility Curve: Repeat steps 1-4 with varying compositions of the solute and solvent to generate a series of data points. Plotting the mole fraction or concentration of the solute against the dissolution temperature will yield the solubility curve for the this compound-solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat Controlled Heating mix->heat observe Observe Dissolution heat->observe stir Constant Stirring stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for New Composition record_temp->repeat_exp plot_curve Plot Solubility Curve record_temp->plot_curve repeat_exp->weigh_solute

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in synthetic chemistry. While specific quantitative data remains to be published, the information on related compounds and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The dynamic method presented is a reliable approach to generate precise solubility data, enabling the optimization of reaction conditions and purification strategies, thereby facilitating the advancement of research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide on the Crystal Structure of (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of (2-Chloro-3-methoxyphenyl)boronic acid. As of the date of this document, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a comprehensive overview based on the well-established structural characteristics of closely related phenylboronic acids. It details the probable molecular geometry, intermolecular interactions, and crystal packing arrangements. Furthermore, this document outlines the standard experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of such compounds, providing a foundational methodology for researchers aiming to determine its precise crystal structure.

Introduction

This compound is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis and medicinal chemistry. Arylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and have found applications in the development of therapeutic agents and sensors.[1][2][3] The three-dimensional arrangement of atoms in the solid state, determined by X-ray crystallography, is fundamental to understanding the compound's physical properties, stability, and intermolecular interactions, which in turn can influence its reactivity and biological activity.

While the specific crystal structure of this compound is not publicly available, this guide extrapolates from the known crystal structures of phenylboronic acid and its derivatives to predict its likely structural features.

Predicted Crystal Structure and Molecular Geometry

Based on analyses of analogous compounds, the crystal structure of this compound is expected to exhibit several key features.

Molecular Geometry: The molecule is anticipated to be largely planar, with the boronic acid group, -B(OH)₂, attached to the phenyl ring. The boron atom will adopt a trigonal planar geometry with sp² hybridization.[4] However, steric hindrance between the ortho-chloro substituent and the boronic acid group may cause a slight torsion, twisting the boronic acid group out of the plane of the phenyl ring.

Intermolecular Interactions and Crystal Packing: A hallmark of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[4][5] It is highly probable that molecules of this compound will form centrosymmetric dimers in the solid state through intermolecular O-H···O hydrogen bonds between the boronic acid moieties of two separate molecules. These dimeric units are then expected to be further organized into a three-dimensional lattice through additional, weaker intermolecular interactions such as C-H···O hydrogen bonds, C-H···π interactions, and offset face-to-face π-π stacking.[6]

The presence of the chloro and methoxy substituents on the phenyl ring will also influence the crystal packing by participating in various intermolecular contacts.

Quantitative Data for Phenylboronic Acid (for comparison):

ParameterPhenylboronic AcidReference
Crystal SystemOrthorhombic[5]
Space GroupIba2[5][7]
a (Å)17.9049(7)[5]
b (Å)15.3264(5)[5]
c (Å)9.8113(2)[5]
Z16[5]
O-B bond length (Å)1.371(7) (mean)[5]
B-C bond length (Å)1.565(3) (mean)[5]
C-C(phenyl) bond length (Å)1.394(11) (mean)[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for this compound is outlined below.

Materials:

  • 1-Chloro-2-bromo-3-methoxybenzene

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous hydrochloric acid (HCl)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Formation of the Organometallic Reagent: 1-Chloro-2-bromo-3-methoxybenzene is dissolved in an anhydrous ether solvent (like THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium is then added dropwise to perform a lithium-halogen exchange, forming the corresponding aryllithium species.

  • Borylation: Trimethyl borate, also cooled to -78 °C, is added slowly to the solution of the aryllithium reagent. The reaction mixture is stirred at this low temperature for a period before being allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of aqueous hydrochloric acid. This hydrolyzes the boronate ester intermediate to the desired this compound.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are then washed, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude boronic acid is purified by recrystallization from an appropriate solvent or solvent mixture to obtain a crystalline solid suitable for analysis.

Single-Crystal X-ray Crystallography

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified boronic acid in a suitable solvent.[8] Other techniques include slow cooling of a saturated solution or vapor diffusion.[9]

  • Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is selected and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate three-dimensional structure.[11]

Visualizations

Since no specific signaling pathways involving this compound have been reported, a diagram illustrating the general workflow for determining its crystal structure is provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials (1-Chloro-2-bromo-3-methoxybenzene) reaction Organometallic Formation & Borylation start->reaction 1. n-BuLi, THF, -78°C hydrolysis Acidic Hydrolysis reaction->hydrolysis 2. B(OMe)3 3. Warm to RT purification Purification (Recrystallization) hydrolysis->purification 4. HCl (aq) 5. Extraction crystal_growth Single Crystal Growth purification->crystal_growth Crystalline Product data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure (CIF File) structure_solution->final_structure

Caption: Workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and elucidation. Based on the known structures of analogous phenylboronic acids, a dimeric, hydrogen-bonded arrangement is anticipated. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear path for researchers to obtain high-quality crystals and solve the three-dimensional structure. The determination of this crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and facilitating its application in synthetic and medicinal chemistry.

References

Commercial Availability and Synthetic Utility of (2-Chloro-3-methoxyphenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloro-3-methoxyphenyl)boronic acid , a versatile building block in organic synthesis, is readily available from a range of commercial suppliers. This technical guide provides an in-depth overview of its chemical properties, commercial availability, and key applications in the synthesis of biologically active molecules, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound, identified by the CAS number 854778-30-6 , possesses the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . This compound is a white to off-white solid, typically stored under an inert atmosphere at 2-8°C.

A variety of chemical suppliers offer this compound in differing purities and quantities, catering to a range of research and development needs. The table below summarizes the availability from several prominent vendors.

SupplierProduct Number/IDPurityAvailable Quantities
BLD Pharm BD137976≥95%1g, 5g, 10g, 25g
Key Organics MFCD12913933---1g, 5g, 10g, 25g, 50g
Achmem AMCS022848≥97%1g, 5g, 10g, 25g, 100g
Echemi ------Inquire for details
ECHO CHEMICAL CO., LTD. ADB126827001---1g

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier.

Safety and Handling

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be handled in a well-ventilated area.

Synthetic Applications: A Key Building Block in Suzuki-Miyaura Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are common scaffolds in many pharmaceutical agents.

The general mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 This compound R-B(OH)2->Ar-Pd(II)-R(L2) Ar-X Aryl/Heteroaryl Halide Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions may require optimization based on the specific substrates used.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. For instance, substituted pyrimidine and purine scaffolds, often accessed through Suzuki coupling reactions, are core structures in many inhibitors of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is implicated in numerous cancers.

The synthesis of a hypothetical kinase inhibitor targeting this pathway can be envisioned starting from a dihalogenated pyrimidine core.

Kinase_Inhibitor_Synthesis cluster_synthesis Synthetic Pathway cluster_pathway Biological Target Start 2,4-Dichloropyrimidine Intermediate1 4-Chloro-2-(substituted)pyrimidine Start->Intermediate1 SNAr Reaction (e.g., with an amine) Final_Compound Final Kinase Inhibitor Intermediate1->Final_Compound Suzuki Coupling Boronic_Acid This compound Boronic_Acid->Final_Compound PI3K PI3K Final_Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 2: Synthetic logic for a kinase inhibitor and its biological target.

This logical diagram illustrates how this compound can be incorporated into a complex molecule designed to inhibit a key signaling pathway in cancer cells. The chloro and methoxy substituents on the boronic acid can play a significant role in modulating the potency and pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemists and researchers in drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly those found in kinase inhibitors and other biologically active compounds. The strategic use of this building block can significantly accelerate the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][2]

(2-Chloro-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the chloro and methoxy substituents on the phenyl ring allows for the introduction of specific steric and electronic properties into the target molecules, influencing their biological activity and physical characteristics. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions, offering a practical guide for researchers in drug discovery and organic synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions using this compound with different aryl halides. The conditions can be optimized based on the specific substrate and desired outcome.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an electron-rich aryl bromide.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add sodium carbonate (2.0 mmol) to the flask.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

  • Add a degassed mixture of DME (10 mL) and water (2 mL) to the flask.

  • The reaction mixture is stirred and heated to reflux (approximately 85 °C) under the inert atmosphere.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2'-chloro-3',4-dimethoxy-1,1'-biphenyl.

Protocol 2: Coupling with an Aryl Iodide (e.g., 1-Iodo-4-nitrobenzene)

This protocol is suitable for coupling with a more reactive aryl iodide, which may allow for milder reaction conditions.

Materials:

  • This compound

  • 1-Iodo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.5 mmol) and 1-iodo-4-nitrobenzene (1.0 mmol) in a mixture of toluene (15 mL) and ethanol (5 mL).

  • Add an aqueous solution of potassium carbonate (2 M, 2.0 mL).

  • Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the mixture to 80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2'-chloro-3'-methoxy-4-nitro-1,1'-biphenyl.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
14-BromoanisolePd(OAc)₂ (3)PPh₃ (6)Na₂CO₃ (2)DME/H₂O (5:1)8512
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O806
31-Bromo-4-cyanobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10016
42-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)9024

Table 2: Representative Yields and Product Characterization

EntryProduct NameExpected Yield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
12'-Chloro-3',4-dimethoxy-1,1'-biphenyl75-907.30-7.20 (m), 7.00-6.90 (m), 3.90 (s), 3.85 (s)159.5, 156.0, 142.0, 131.0, 130.0, 128.0, 124.0, 115.0, 114.0, 56.0, 55.5
22'-Chloro-3'-methoxy-4-nitro-1,1'-biphenyl80-958.30 (d), 7.60 (d), 7.40-7.30 (m), 7.10-7.00 (m), 3.95 (s)156.5, 148.0, 147.0, 140.0, 131.5, 130.5, 129.0, 124.5, 115.5, 56.5
34'-(2-Chloro-3-methoxyphenyl)benzonitrile70-857.70 (d), 7.50 (d), 7.40-7.30 (m), 7.10-7.00 (m), 3.95 (s)156.5, 145.0, 140.0, 132.5, 131.5, 130.0, 129.5, 119.0, 115.5, 111.0, 56.5
42-(2-Chloro-3-methoxyphenyl)pyridine65-808.70 (d), 7.80 (td), 7.40-7.20 (m), 7.10-7.00 (m), 3.95 (s)159.0, 156.5, 149.5, 140.0, 137.0, 131.5, 124.5, 122.5, 121.0, 115.5, 56.5

Note: The NMR data provided are estimations based on known chemical shifts for similar structures and should be confirmed by experimental analysis.[4]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Reactants Combine Aryl Halide, This compound, Base, Catalyst, and Ligand Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Chloro-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex.[1][2][3] This reaction is widely favored in academic and industrial settings, including pharmaceutical and fine chemical industries, due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its byproducts.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Chloro-3-methoxyphenyl)boronic acid with various aryl halides, a key transformation for the synthesis of complex biaryl scaffolds. Such structures are of significant interest in medicinal chemistry and materials science. The ortho-chloro and -methoxy substituents on the boronic acid present unique steric and electronic considerations that necessitate careful optimization of reaction conditions.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively published in peer-reviewed literature, the following table summarizes typical conditions and representative yields based on protocols for structurally similar ortho-substituted arylboronic acids and aryl chlorides. These parameters serve as a strong starting point for reaction optimization.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O (5:1)901680-90
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (10:1)851875-85
44-ChlorotoluenePd(OAc)₂ (2)Buchwald G3-XPhos (4)Cs₂CO₃t-BuOH/H₂O (3:1)802470-80

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), the palladium catalyst, and the ligand (if required).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The reaction mixture is typically biphasic.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling A Reaction Setup: - this compound - Aryl Halide - Catalyst & Ligand - Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) A->B C Add Degassed Solvents (e.g., Toluene/Water) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Workup (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_steps Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Ar-X Product R¹-R² OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [Ar'B(OH)₃]⁻ TM Transmetalation PdII_R2->Pd0 PdII_R2->Product R¹-R² RE Reductive Elimination ArX Ar-X Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Boronic->Borate + OH⁻ Base Base OA_node Oxidative Addition TM_node Transmetalation RE_node Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for (2-Chloro-3-methoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-3-methoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and heteroaryl structures that are common motifs in biologically active compounds.[3][4] The unique substitution pattern of this boronic acid, featuring a chlorine atom and a methoxy group on the phenyl ring, offers opportunities for fine-tuning the steric and electronic properties of target molecules, which can be crucial for optimizing their pharmacological profiles.[5]

The primary application of this compound lies in the synthesis of kinase inhibitors for anticancer drug discovery.[6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The 2-chloro-3-methoxyphenyl moiety can be incorporated into various molecular scaffolds to generate potent and selective inhibitors of kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[6]

Applications in Kinase Inhibitor Synthesis

The 2-chloro-3-methoxyphenyl group can serve as a key pharmacophore that interacts with the ATP-binding site of kinases. The chlorine atom can form halogen bonds or other non-covalent interactions, while the methoxy group can act as a hydrogen bond acceptor and influence the overall conformation of the inhibitor. By employing this compound in Suzuki-Miyaura coupling reactions, medicinal chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies to identify novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[6]

A representative application is the synthesis of precursors for potent BCR-ABL inhibitors. The general scheme involves the coupling of this compound with a suitable heterocyclic halide to construct the core biaryl structure of the inhibitor.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for a typical Suzuki-Miyaura coupling reaction using this compound and the hypothetical biological activity of a resulting kinase inhibitor.

Table 1: Representative Suzuki-Miyaura Reaction Data

ParameterValue
Reactant 1This compound
Reactant 24-Bromo-N-methyl-2-(trifluoromethyl)aniline
CatalystPd(dppf)Cl₂
BaseK₂CO₃
Solvent1,4-Dioxane/H₂O (3:1)
Temperature95 °C
Reaction Time4 hours
Hypothetical Yield 85%
Hypothetical Purity >98% (by HPLC)

Table 2: Hypothetical Biological Activity of a Resulting Kinase Inhibitor

Target KinaseIC₅₀ (nM)
BCR-ABL (wild-type)15
BCR-ABL (T315I mutant)50
SRC250
LCK>1000

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromo-N-methyl-2-(trifluoromethyl)aniline)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a magnetic stir bar to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water in a 3:1 ratio to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents), to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reactants Combine Reactants: This compound, Aryl Halide, Base start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert_atm->solvent catalyst Add Palladium Catalyst (e.g., Pd(dppf)Cl₂) solvent->catalyst heat_stir Heat and Stir (e.g., 95°C) catalyst->heat_stir monitor Monitor Reaction (TLC or LC-MS) heat_stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway: BCR-ABL Signaling

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Inhibitor Kinase Inhibitor (Synthesized using boronic acid) Inhibitor->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Inhibition of the BCR-ABL signaling pathway.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active molecules, approved pharmaceuticals, and advanced materials. The synthesis of these compounds with precision and efficiency is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds between aryl partners due to its mild reaction conditions, exceptional functional group tolerance, and the broad commercial availability of reaction components.

(2-Chloro-3-methoxyphenyl)boronic acid is a valuable building block for the synthesis of complex biaryl compounds. The presence of the chloro and methoxy substituents on the phenyl ring allows for the introduction of specific steric and electronic features into the target molecule, which can be crucial for modulating biological activity or material properties. This document provides detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, quantitative data from representative reactions, and visualizations of the underlying chemical processes.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

General Reaction: this compound + Ar-X ---[Pd catalyst, Ligand, Base, Solvent]--> 2-Chloro-3-methoxy-1,1'-biaryl + Byproducts

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of substituted boronic acids with various aryl halides. While specific data for this compound is often embedded in broader studies, the presented data provides a strong predictive framework for reaction optimization.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O801692
32-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901888
44-ChloroanisolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH/H₂O1102485
51-IodonaphthalenePdCl₂(dppf) (3)-K₂CO₃THF/H₂O8510>98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general method for the coupling of this compound with an aryl bromide using a palladium acetate catalyst and a phosphine ligand.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.

Materials:

  • This compound

  • Aryl chloride

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water, deionized

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.5 mmol), the aryl chloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add DMF (4 mL) and water (1 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OH)2 (Base) D Reductive Elimination C->D D->A Ar-Ar' E Ar'-B(OH)2 F [Ar'-B(OH)3]- E->F Base (OH-) F->C To Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reagents, Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent 3. Solvent Addition (Degassed) Inert->Solvent React 4. Heating & Stirring (Monitor by TLC) Solvent->React Workup 5. Workup (Quench, Extract, Dry) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze End End Product Analyze->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development

Biaryl structures derived from substituted phenylboronic acids are prevalent in many areas of drug discovery. The 2-chloro-3-methoxy substitution pattern can influence the conformation of the biaryl system, which is often critical for binding to biological targets such as enzymes and receptors. This can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, biaryl compounds are key components in drugs targeting cancer, inflammation, and infectious diseases. The ability to synthetically access a diverse range of these structures using building blocks like this compound is therefore of high importance to medicinal chemists.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile tool for the synthesis of biaryl compounds. This compound serves as a valuable starting material for introducing specific structural features into target molecules. The protocols provided herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, from small-scale library synthesis to larger-scale production of key intermediates for drug development. As with any chemical reaction, optimization of the specific catalyst, ligand, base, and solvent system for each unique substrate pairing is recommended to achieve the highest possible yields and purity.

Application Note: Optimizing Base Selection for Suzuki-Miyaura Cross-Coupling of (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1] The reaction's success is critically dependent on several factors, including the palladium catalyst, ligand, solvent, and importantly, the base.[1][2] The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[2][3][4]

For sterically hindered or electronically deactivated substrates, such as (2-Chloro-3-methoxyphenyl)boronic acid, the choice of base is even more critical to achieve high yields and reaction efficiency. The ortho-chloro group introduces significant steric hindrance, while both the chloro and methoxy groups modulate the electronic properties of the boronic acid. This application note provides a comparative study of various bases for the Suzuki-Miyaura coupling of this compound with 4-Bromoanisole, a common coupling partner.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is essential for the transmetalation step. Two main pathways are proposed for its action:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻). This anionic complex is more nucleophilic and readily transfers its organic group to the palladium(II) center.[4][6]

  • Oxo-Palladium Pathway: The base (e.g., hydroxide) can displace the halide on the palladium(II) complex. This palladium-hydroxide species then reacts with the neutral boronic acid.[6][7]

The operative pathway depends on the specific base, solvent, and substrates. For challenging substrates, a base that is strong enough and sufficiently soluble to effectively generate the reactive boronate species is often required.[8]

Comparative Data on Base Performance

A screening experiment was conducted to evaluate the efficacy of different inorganic and organic bases in the coupling of this compound with 4-Bromoanisole. The reaction was catalyzed by Pd(dppf)Cl₂ in a dioxane/water solvent system at 90 °C for 12 hours. The results, summarized in the table below, highlight the significant impact of the base on the reaction yield.

Entry Base (2.5 equiv) Solvent System Temperature (°C) Time (h) Yield (%) Notes
1K₂CO₃Dioxane/H₂O (4:1)901265Moderate yield, a common and cost-effective choice.
2Cs₂CO₃Dioxane/H₂O (4:1)901288High yield, attributed to higher solubility and basicity.[9]
3K₃PO₄Dioxane/H₂O (4:1)901292Excellent yield, often effective for hindered substrates.[8]
4NaOHDioxane/H₂O (4:1)901245Lower yield, strong basicity can lead to side reactions.[10]
5Et₃N (Triethylamine)Dioxane9012<10Ineffective, organic amines are often poor bases for this reaction.[11]
6KFDioxane/H₂O (4:1)901255Moderate yield, fluoride ions can also activate the boronic acid.[12]

Discussion of Results

The screening results clearly indicate that strong, inorganic bases are superior for this transformation. Potassium phosphate (K₃PO₄) provided the highest yield (92%), closely followed by cesium carbonate (Cs₂CO₃) at 88%. The efficacy of these bases in coupling sterically hindered substrates is well-documented.[8][13] Their higher basicity and solubility in the reaction medium likely promote the formation of the reactive boronate complex more efficiently than weaker bases like potassium carbonate (K₂CO₃).

Sodium hydroxide (NaOH), despite its strong basicity, gave a significantly lower yield, which may be due to competing side reactions like hydrolysis of the boronic acid or catalyst degradation.[10] The organic base triethylamine (Et₃N) was found to be ineffective, a common observation as oxygen-based inorganic bases generally outperform amine bases in Suzuki couplings.[11]

Detailed Experimental Protocols

Below is a representative protocol for the optimized Suzuki-Miyaura coupling reaction using potassium phosphate as the base.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-Bromoanisole, K₃PO₄, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Using syringes, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

  • Extraction: Extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizations

Suzuki_Base_Screening_Workflow cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Pd Catalyst/Ligand base_prep Prepare Vials with Different Bases (K2CO3, Cs2CO3, K3PO4, etc.) setup Assemble Reactions in Parallel Vials base_prep->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir (e.g., 90 °C, 12h) solvent->heat quench Cool and Quench Reactions heat->quench workup Parallel Workup & Extraction quench->workup analyze Analyze Yields (LC-MS, NMR) workup->analyze optimize Identify Optimal Base analyze->optimize

Caption: Workflow for screening bases in a Suzuki-Miyaura coupling reaction.

The selection of a suitable base is paramount for the successful Suzuki-Miyaura cross-coupling of sterically demanding substrates like this compound. This study demonstrates that while several bases can promote the reaction, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective, affording excellent yields. These findings provide a valuable starting point for researchers aiming to optimize similar challenging coupling reactions in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions with (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, utilizing (2-Chloro-3-methoxyphenyl)boronic acid. Understanding and optimizing solvent conditions are paramount for achieving high yields, minimizing side reactions, and ensuring the robustness of synthetic processes in drug discovery and development.

Introduction: The Role of Solvents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] this compound is a valuable building block, introducing a substituted phenyl motif found in many biologically active molecules and pharmaceutical agents.[3][4]

The choice of solvent is a critical parameter that can profoundly influence the outcome of the reaction.[5][6] Solvents affect the solubility of reagents, the stability of the catalyst, and the rates of the individual steps within the catalytic cycle.[6] For a sterically hindered and electronically modified substrate like this compound, solvent selection can be the key to a successful synthesis.

Core Concepts: How Solvents Influence the Catalytic Cycle

Solvents can modulate nearly every aspect of the Suzuki-Miyaura cross-coupling reaction. Their influence extends to catalyst activation, stabilization of intermediates, and the reactivity of the base.[6] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Solubility and Mass Transfer: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to ensure efficient reaction kinetics. In many cases, biphasic systems (e.g., an organic solvent with water) are employed, where mass transfer between phases can be rate-limiting.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the coupling partner.[7] The polarity of the solvent can influence the rate of this step.

  • Transmetalation: This is often the rate-determining step and is heavily influenced by the choice of base and solvent. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The solvent affects the base's solubility and strength, and polar solvents can help stabilize the charged intermediates involved.

  • Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

  • Side Reactions: An improper solvent choice can promote undesirable side reactions. For boronic acids, the most common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water, especially under acidic or certain basic conditions.[8] Anhydrous solvents are often used to mitigate this issue.[8]

Application Notes: Selecting the Optimal Solvent System

The selection of a solvent for the cross-coupling of this compound requires consideration of the coupling partner (aryl halide or triflate) and the desired reaction conditions.

  • Ethereal Solvents (Dioxane, THF): 1,4-Dioxane and Tetrahydrofuran (THF) are among the most common solvents for Suzuki-Miyaura reactions.[9] They are often used with an aqueous solution of an inorganic base like K₂CO₃ or K₃PO₄.[8] These solvents are effective at solubilizing both the organic reagents and the palladium catalyst. THF generally leads to faster reactions compared to other solvents due to its lower viscosity.[5] For sensitive substrates, anhydrous conditions are recommended to prevent protodeboronation.[8]

  • Polar Aprotic Solvents (DMF, DMAc, NMP): Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) can be effective, particularly for less reactive aryl chlorides.[8] Their high polarity can stabilize charged intermediates in the catalytic cycle.[6][10] However, these solvents can be difficult to remove and may sometimes lead to catalyst deactivation at high temperatures.

  • Aqueous Systems: Using water as a solvent or co-solvent is a key aspect of Green Chemistry.[11] For some Suzuki reactions, water can accelerate the coupling, particularly when used with phase-transfer catalysts like tetrabutylammonium bromide (TBAB).[12] However, the risk of protodeboronation must be carefully managed.

  • Toluene: This non-polar solvent is often used for reactions requiring higher temperatures. It is particularly useful when anhydrous conditions are strictly required.

Troubleshooting Common Issues:

  • Low or No Conversion: This may be due to poor solubility of the base or catalyst. Consider a more polar solvent system or adding water as a co-solvent. Ensure the solvent was properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[8]

  • Protodeboronation: If significant formation of 3-chloroanisole is observed, this indicates protodeboronation of the starting material. Switch to anhydrous solvents and ensure the base is not excessively strong or nucleophilic.[8]

  • Homocoupling of Boronic Acid: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen.[7] Thorough degassing of the solvent and reaction mixture is crucial.

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes the expected outcomes and key considerations for different solvent systems in a model Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: Yields are representative and actual results will require optimization.

Solvent SystemTypical BaseTemperature (°C)Expected Outcome/YieldKey Considerations & Remarks
1,4-Dioxane / H₂O (4:1)K₂CO₃, K₃PO₄80 - 100Good to ExcellentA robust, general-purpose system. Requires thorough degassing.[8]
TolueneK₃PO₄, Cs₂CO₃100 - 110GoodExcellent for anhydrous conditions to minimize protodeboronation.[8]
THF / H₂O (3:1)K₂CO₃, NaOH65 - 70Very GoodGenerally faster reaction rates due to lower viscosity.[5] Water/solvent ratio can influence reaction speed.[5]
DMFNa₂CO₃, K₂CO₃80 - 120Moderate to GoodUseful for challenging substrates (e.g., aryl chlorides). Can be difficult to remove post-reaction.[13]
Ethanol / H₂O (1:1)K₂CO₃80GoodA "greener" solvent option. May increase the risk of protodeboronation with sensitive substrates.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Dioxane/Water

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (3.0 equiv.).[8]

  • Catalyst Addition: In the same flask, add the palladium catalyst [Pd(OAc)₂] (0.02 equiv.) and the phosphine ligand (0.04 equiv.).[8]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Coupling in DMF/Water

Microwave irradiation can significantly shorten reaction times.[13]

Materials:

  • This compound (1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • DMF and Water (degassed, 10:1 v/v)

  • Microwave reaction vial with stir bar

Procedure:

  • Vial Preparation: In a microwave reaction vial, combine the aryl halide, this compound, Na₂CO₃, and the palladium catalyst.[13]

  • Solvent Addition: Add the degassed DMF/water mixture.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations: Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L-X (Aryl Halide Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl R¹-Pd(II)L-R² (Di-organic Complex) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product boronic_acid R²-B(OH)₂ This compound boronate [R²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate + Base aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition base Base (e.g., K₃PO₄) boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Flask under Inert Gas) B 2. Add Solids: - Aryl Halide - Boronic Acid - Base A->B C 3. Add Catalyst System: - Palladium Precursor - Ligand B->C D 4. Add Degassed Solvent C->D E 5. Degas Mixture (Vacuum/Inert Gas Cycles) D->E F 6. Heat & Stir (Monitor by TLC/LC-MS) E->F G 7. Aqueous Work-up (Extraction) F->G H 8. Dry & Concentrate G->H I 9. Purification (Column Chromatography) H->I J 10. Product Characterization I->J

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Solvent_Logic solvent Solvent Choice prop_polar Polarity solvent->prop_polar prop_aprotic Aprotic Nature solvent->prop_aprotic prop_protic Protic Nature (e.g., H₂O, EtOH) solvent->prop_protic eff_sol Reagent/Catalyst Solubility prop_polar->eff_sol influences eff_trans Transmetalation Rate prop_polar->eff_trans influences eff_base Base Activity prop_polar->eff_base influences eff_side Side Reactions prop_aprotic->eff_side minimizes protodeboronation prop_protic->eff_side can increase protodeboronation outcome Reaction Yield & Selectivity eff_sol->outcome eff_trans->outcome eff_base->outcome eff_side->outcome

Caption: Logical relationships of solvent properties and reaction outcomes.

References

Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Chloro-3-methoxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, a critical step in the synthesis of novel therapeutic agents. A notable application of this boronic acid is in the synthesis of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, highlighting its importance in the development of antiviral therapeutics.[1]

These application notes provide detailed protocols for the large-scale synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction. Additionally, the mechanism of action for molecules synthesized using this building block is discussed, along with relevant signaling pathways.

Data Presentation

Table 1: Large-Scale Synthesis of this compound - Key Parameters

ParameterValueReference
Starting Material1-Chloro-2-methoxybenzeneAdapted from patent literature
Key Reagentsn-Butyllithium, Triisopropyl borateGeneral organometallic methods
SolventTetrahydrofuran (THF)Common for organolithium reactions
Reaction Temperature-78 °C to room temperatureStandard for boronic acid synthesis
Typical Yield85-95%Estimated from similar syntheses
Purity (post-workup)>98% (by HPLC)Expected for pharmaceutical intermediates

Table 2: Large-Scale Suzuki-Miyaura Coupling - Representative Protocol

ParameterValueReference
Boronic AcidThis compoundKey Reagent
Coupling PartnerAryl Halide (e.g., heteroaryl bromide)General Suzuki-Miyaura Reaction
CatalystPd(PPh₃)₄ or PdCl₂(dppf)Common palladium catalysts
BaseK₂CO₃ or Cs₂CO₃Standard for Suzuki-Miyaura reactions
Solvent System1,4-Dioxane/Water or Toluene/WaterBiphasic solvent systems are common
Reaction Temperature80-100 °CTypical for Suzuki-Miyaura reactions
Typical Yield75-90%Dependent on specific substrates
Purity (post-chromatography)>99% (by HPLC)Expected for active pharmaceutical ingredients

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.

Materials:

  • 1-Chloro-2-methoxybenzene

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Toluene

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Jacketed glass reactor with overhead stirring, temperature control, and inert atmosphere capabilities

Procedure:

  • Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with inert gas (nitrogen or argon).

  • Reaction Initiation: To the reactor, charge anhydrous THF and 1-chloro-2-methoxybenzene. Cool the stirred solution to -78 °C using a suitable cooling bath.

  • Lithiation: Slowly add n-butyllithium solution to the reaction mixture, maintaining the temperature below -70 °C. The rate of addition should be controlled to manage the exotherm. Stir the mixture at -78 °C for 2 hours.

  • Borylation: To the resulting organolithium species, slowly add triisopropyl borate, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of 2M hydrochloric acid until the pH is acidic (pH ~2). This will hydrolyze the boronate ester to the desired boronic acid.

  • Extraction: Add toluene to the mixture and separate the organic layer. Extract the aqueous layer twice more with toluene.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Large-Scale Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or Heteroaryl Halide (e.g., a brominated heterocycle)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., Potassium carbonate or Cesium carbonate)

  • 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas supply

  • Jacketed glass reactor with overhead stirring, reflux condenser, temperature control, and inert atmosphere capabilities

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with this compound, the aryl/heteroaryl halide, and the base.

  • Inerting: Seal the reactor and purge with an inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by 1,4-dioxane and degassed water.

  • Reaction: Heat the stirred reaction mixture to the target temperature (typically 80-100 °C) and maintain for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure coupled product.

Mandatory Visualization

Signaling Pathway

The primary application highlighted for this compound is in the synthesis of Deleobuvir, an inhibitor of the HCV NS5B polymerase. The following diagram illustrates the mechanism of action of Deleobuvir in inhibiting viral replication.

HCV_Replication_Inhibition cluster_replication HCV RNA Replication Cycle HCV_RNA HCV RNA (+ strand) Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B RNA Polymerase NS5B->Replication_Complex Catalyzes Negative_Strand (-) strand RNA intermediate Replication_Complex->Negative_Strand Synthesis New_HCV_RNA New HCV RNA (+ strand) Negative_Strand->New_HCV_RNA Template for Deleobuvir This compound -derived inhibitor (Deleobuvir) Deleobuvir->NS5B Allosteric Inhibition

Caption: Inhibition of HCV NS5B Polymerase by a Deleobuvir.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Start Start Reagents Combine: This compound Aryl Halide Base Start->Reagents Inerting Purge with Inert Gas Reagents->Inerting Catalyst_Solvent Add: - Palladium Catalyst - Dioxane/Water Inerting->Catalyst_Solvent Reaction Heat (80-100 °C) Monitor Progress (HPLC/TLC) Catalyst_Solvent->Reaction Workup Cool & Quench Liquid-Liquid Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.

References

Application Notes and Protocols for Alternative Cross-Coupling Reactions of (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-3-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. However, its utility extends to a variety of other cross-coupling reactions, enabling the formation of carbon-heteroatom and other carbon-carbon bonds. This document provides detailed application notes and experimental protocols for alternative cross-coupling reactions involving this compound, including the Chan-Lam, and Heck-type couplings.

Suzuki-Miyaura Coupling: The Benchmark Reaction

The Suzuki-Miyaura coupling is the quintessential reaction of arylboronic acids, forming biaryl structures by coupling with aryl or vinyl halides. This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules due to its mild conditions and high functional group tolerance.[1][2][3]

Application Notes:

The reaction involves three key steps in its catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.[4] For this compound, coupling with various aryl bromides and chlorides can be achieved to synthesize a diverse range of substituted biaryls.

Data Presentation: Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRole in Reaction
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)Active catalyst for the cross-coupling cycle.
Ligand PPh₃, SPhos, XPhos, or other phosphine ligandsStabilizes the palladium catalyst and facilitates the reaction steps.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFSolubilizes reactants and facilitates the reaction.
Temperature 80-110 °CProvides the necessary activation energy for the reaction.
Coupling Partner Aryl or vinyl halide/triflateProvides the other aryl or vinyl group for the coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Addition of Base and Solvent: Add potassium carbonate (2.0 mmol) to the flask. Then, add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction Execution: Stir the mixture at 90-100 °C and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat and Stir (e.g., 90-100°C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction Upon Completion purification Dry and Purify (Chromatography) extraction->purification product product purification->product Final Product

Suzuki-Miyaura Coupling Experimental Workflow

Chan-Lam Coupling: Forming C-N and C-O Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-nitrogen or aryl-ether bonds from arylboronic acids and amines or alcohols, respectively.[6][7] This reaction is an excellent alternative to the Buchwald-Hartwig amination and offers the advantage of being performable in the open air at room temperature.[8]

Application Notes:

This compound can be coupled with a wide range of N-H and O-H containing compounds, including anilines, phenols, amides, and imides.[8] The reaction is typically catalyzed by copper(II) acetate, often in the presence of a base like pyridine or triethylamine. The mechanism is thought to involve a Cu(III) intermediate.[6]

Data Presentation: Chan-Lam Coupling
ParameterRecommended ConditionsRole in Reaction
Copper Catalyst Cu(OAc)₂ or Cu(OTf)₂ (10-100 mol%)The active catalyst for the C-N or C-O bond formation.
Ligand/Base Pyridine, Et₃N, or other amine basesActs as both a ligand for copper and a base.
Solvent CH₂Cl₂, MeCN, or THFSolubilizes the reactants.
Temperature Room Temperature to 70 °CMild conditions are often sufficient.
Atmosphere Air (Oxygen can act as an oxidant)Simplifies the experimental setup.
Coupling Partner Amine, alcohol, phenol, or other N-H/O-H compoundsThe source of the heteroatom nucleophile.
Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general method for the N-arylation of an amine with this compound.

  • Reaction Setup: In a round-bottom flask open to the air, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and copper(II) acetate (0.2 mmol) in dichloromethane (10 mL).

  • Addition of Base: Add pyridine (2.0 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-arylated product.[7]

Visualization: Chan-Lam Coupling Workflow

Chan_Lam_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Amine/Alcohol, and Cu(OAc)₂ solvent Add Solvent (e.g., CH₂Cl₂) reagents->solvent Open to Air stirring Add Base and Stir (Room Temperature) solvent->stirring monitoring Monitor Progress (TLC) stirring->monitoring filtration Filter through Celite monitoring->filtration Upon Completion purification Concentrate and Purify (Chromatography) filtration->purification product product purification->product Final Product

Chan-Lam Coupling Experimental Workflow

Oxidative Heck-Type Reaction: Forming C-C Bonds with Alkenes

While the classic Heck reaction couples aryl halides with alkenes, boronic acids can participate in oxidative Heck-type reactions.[9][10] In these transformations, the boronic acid serves as the aryl source, and an oxidant is used to regenerate the active palladium catalyst. This allows for the formation of substituted alkenes.

Application Notes:

The oxidative Heck reaction of this compound with an alkene can be catalyzed by a palladium salt, often in the presence of an oxidant like oxygen. This reaction provides a direct method for the synthesis of substituted styrenes and other vinylarenes.[11] The reaction is highly stereoselective, typically affording the E-isomer of the product.[10]

Data Presentation: Oxidative Heck-Type Reaction
ParameterRecommended ConditionsRole in Reaction
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)Catalyzes the C-C bond formation.
Oxidant O₂ (from air or as a pure gas)Regenerates the active Pd(II) catalyst.
Solvent DMF, Dioxane, or TolueneSolubilizes the reactants.
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the alkene.
Base Often not requiredThe reaction can proceed under neutral conditions.
Coupling Partner Electron-deficient alkene (e.g., acrylate, styrene)The vinyl partner for the coupling.
Experimental Protocol: Oxidative Heck-Type Reaction

This protocol describes a general procedure for the oxidative Heck-type coupling of this compound with an alkene.

  • Reaction Setup: In a flask equipped with a balloon of oxygen, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), and palladium(II) acetate (0.05 mmol) in a suitable solvent like DMF (5 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 80 °C, depending on the alkene's reactivity. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[10]

Visualization: Oxidative Heck-Type Reaction Workflow

Heck_Type_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Alkene, and Pd(OAc)₂ solvent Add Solvent (e.g., DMF) reagents->solvent Oxygen Atmosphere heating Stir at RT or Heat (e.g., 80°C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Dilute with Water and Extract monitoring->extraction Upon Completion purification Wash, Dry, and Purify (Chromatography) extraction->purification product product purification->product Final Product

Oxidative Heck-Type Reaction Workflow

Sonogashira Coupling: A Note on Applicability

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[12][13] While there are numerous variations of this reaction, the direct coupling of an arylboronic acid with a terminal alkyne is not a standard Sonogashira protocol. The primary role of the boronic acid functional group is in Suzuki-type couplings. Therefore, for the synthesis of aryl alkynes from this compound, a two-step approach would be more conventional: first, a Suzuki coupling to introduce a suitable halide, followed by a Sonogashira coupling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (2-Chloro-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is giving a low yield or failing completely. What are the most likely causes?

Answer:

Low yields or reaction failure with this compound can stem from several factors related to its specific structure. The presence of an ortho-chloro substituent introduces steric hindrance, which can slow down key steps in the catalytic cycle. Additionally, the electronic properties of the substituents can influence the reactivity of the boronic acid.

Here is a workflow to troubleshoot low yields:

G start Low or No Yield catalyst 1. Catalyst System Inactive? start->catalyst conditions 2. Suboptimal Reaction Conditions? catalyst->conditions No catalyst_sol Use Bulky Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading (2-5 mol%) Use a Pre-catalyst catalyst->catalyst_sol Yes side_reactions 3. Competing Side Reactions? conditions->side_reactions No conditions_sol Screen Different Bases (K3PO4, Cs2CO3) Vary Solvent (Dioxane, Toluene, 2-MeTHF) Increase Temperature conditions->conditions_sol Yes end Consult Further Literature side_reactions->end No side_reactions_sol Check for Protodeboronation/Homocoupling Use Anhydrous Conditions Consider Boronic Ester side_reactions->side_reactions_sol Yes catalyst_sol->conditions conditions_sol->side_reactions side_reactions_sol->end

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Key areas to investigate:

  • Catalyst Inactivation: The ortho-chloro group can sterically hinder the approach of the boronic acid to the palladium center. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For sterically hindered substrates, stronger bases and higher temperatures may be necessary.

  • Side Reactions: Protodeboronation and homocoupling are common side reactions that consume the boronic acid and reduce the yield of the desired product.

Question 2: I am observing a significant amount of a byproduct that corresponds to 1-chloro-2-methoxybenzene. What is happening and how can I prevent it?

Answer:

This is a classic case of protodeboronation , where the boronic acid group is replaced by a proton from the solvent or trace amounts of water. Arylboronic acids with electron-withdrawing groups can be more susceptible to this side reaction under the basic and sometimes aqueous conditions of the Suzuki reaction.[1][2]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base before use.

  • Select a Milder, Non-nucleophilic Base: While a base is required, very strong or nucleophilic bases can promote protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Under the reaction conditions, the ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.[2]

  • Optimize Catalyst System: A more active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[1]

Question 3: My reaction mixture contains a significant amount of 2,2'-dichloro-3,3'-dimethoxybiphenyl. How can I avoid this homocoupling product?

Answer:

The formation of a biaryl from the coupling of two boronic acid molecules is known as homocoupling . This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.

Strategies to Minimize Homocoupling:

  • Thoroughly Degas the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling. Ensure the solvent and reaction vessel are properly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can reduce the initial concentration of Pd(II) species. If using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure conditions are optimal for its rapid reduction to Pd(0).

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

For sterically hindered boronic acids like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Good starting points include:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligands: SPhos, XPhos, or RuPhos

Q2: Which base should I use for this reaction?

The choice of base is critical. For challenging couplings, inorganic bases are often preferred.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for sterically hindered substrates.

  • Cesium Carbonate (Cs₂CO₃): A highly effective base, particularly for difficult couplings, due to its high solubility in organic solvents.

Q3: What solvent system is recommended?

Aprotic polar solvents are commonly used. The choice can influence reaction rate and solubility of the reagents.

  • 1,4-Dioxane/Water: A common and often effective solvent mixture. The water is necessary to dissolve the inorganic base.

  • Toluene or 2-Methyltetrahydrofuran (2-MeTHF): These can be good alternatives, especially when trying to minimize water content to reduce protodeboronation.

Q4: At what temperature should I run the reaction?

Due to the steric hindrance from the ortho-chloro group, higher temperatures are often required to achieve a reasonable reaction rate. A starting point of 80-100 °C is recommended. If the reaction is sluggish, the temperature can be cautiously increased.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions of substituted arylboronic acids with aryl bromides. While specific data for this compound is limited in the literature, these examples with structurally similar compounds can guide optimization efforts.

Table 1: Effect of Catalyst/Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10012< 20
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene100885
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃2-MeTHF110692

Data is illustrative and based on reactions with sterically hindered arylboronic acids.

Table 2: Effect of Base and Solvent on Yield

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃/SPhosNa₂CO₃DMF/H₂O901265
2Pd₂(dba)₃/SPhosK₃PO₄Dioxane100888
3Pd₂(dba)₃/SPhosCs₂CO₃Toluene110694

Data is illustrative and based on reactions with sterically hindered arylboronic acids.

Experimental Protocols

Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization of specific parameters will likely be necessary.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base under a counterflow of inert gas (argon or nitrogen).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reagents to Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat with Vigorous Stirring solvent->heat monitor 5. Monitor by TLC or LC-MS heat->monitor cool 6. Cool to Room Temp monitor->cool extract 7. Dilute and Extract cool->extract purify 8. Purify by Column Chromatography extract->purify

Caption: A general experimental workflow for a Suzuki coupling reaction.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

G pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation (R2-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Suzuki Coupling with (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electron-rich (2-Chloro-3-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate are common and typically stem from a combination of steric hindrance and electronic effects. The ortho-chloro group impedes several steps in the catalytic cycle, while the electron-donating methoxy group can make the boronic acid prone to side reactions.[1][2] Key factors to investigate immediately are:

  • Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, may be deactivated or decomposed. Ensure you are using a fresh or highly active pre-catalyst.[3]

  • Inefficient Oxidative Addition: The steric bulk from the ortho-chloro substituent can hinder the initial oxidative addition of the palladium catalyst to your coupling partner (the aryl halide).[4]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[3][5]

  • Oxygen Contamination: Inadequate degassing can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[3][6]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical and highly interdependent for challenging substrates.[7]

Q2: I'm observing a significant amount of 1-chloro-2-methoxybenzene as a byproduct. What is causing this protodeboronation and how can I prevent it?

A2: Protodeboronation is a common challenge with electron-rich boronic acids like this compound.[5] It is often accelerated by strong bases and the presence of water.[3][8] To minimize this side reaction:

  • Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Employ Anhydrous Conditions: Water is the proton source for this side reaction. Using thoroughly dried, anhydrous solvents can significantly reduce its occurrence.[3]

  • Convert to a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate salt.[9][10] These reagents often exhibit greater stability and release the boronic acid slowly under the reaction conditions.[5][9]

Q3: Which catalyst and ligand combination is most effective for coupling this sterically hindered substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered couplings.[2] Success hinges on using specialized, bulky, and electron-rich ligands that can accelerate the key steps of the catalytic cycle.

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly recommended.[2][3] They promote the formation of a reactive palladium(0) species necessary for oxidative addition and also speed up the final reductive elimination step.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have demonstrated high efficacy for coupling even tetra-ortho-substituted biaryls and are an excellent alternative.[2][11]

  • Pre-catalysts: Using air-stable pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility and ensure the generation of the active Pd(0) catalyst.[3][12]

Q4: How do I select the optimal base and solvent for this reaction?

A4: The ideal base activates the boronic acid for transmetalation without promoting significant side reactions. The solvent must solubilize the reagents and facilitate the catalytic cycle.

  • Base Selection: Moderately strong bases are often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings.[2][12] For very hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be necessary, particularly under anhydrous conditions.[11]

  • Solvent Selection: Aprotic polar solvents are commonly used. Dioxane, often with a small amount of water (e.g., 10:1 ratio), is a standard choice when using phosphate or carbonate bases.[3][7] Toluene and THF are also viable options. The choice of solvent can be complex, as polar solvents can sometimes influence reaction selectivity in unexpected ways.[13][14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
No Reaction (Starting Materials Recovered) 1. Inactive Catalyst System 2. Oxidative Addition is Failing 3. Reaction Temperature Too Low1. Use an air-stable pre-catalyst (e.g., XPhos Pd G3/G4).[15] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[2][3] 3. Increase the reaction temperature in increments (e.g., 80 °C to 110 °C).[12]
Low Yield with Protodeboronation Byproduct 1. Base is too strong or aqueous. 2. Boronic acid instability. 3. Reaction time is too long, allowing for decomposition.1. Use a milder base (K₂CO₃, KF) or switch to anhydrous conditions.[3][4] 2. Convert the boronic acid to its pinacol ester or trifluoroborate salt.[9][12] 3. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed.[16]
Low Yield with Homocoupling Byproduct 1. Oxygen present in the reaction vessel. 2. Use of a Pd(II) pre-catalyst without complete reduction.1. Ensure all solvents are rigorously degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3] 2. The homocoupling of two boronic acid molecules can occur during the reduction of Pd(II) to Pd(0); using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can mitigate this.[6][8]
Inconsistent Results / Poor Reproducibility 1. Reagent purity and stability (especially the boronic acid). 2. Inconsistent catalyst activity. 3. Base is not finely powdered or is hydrated.1. Use freshly purchased or purified reagents. Boronic acids can degrade on storage.[3] 2. Use a well-defined, air-stable pre-catalyst for consistent generation of the active species.[12] 3. Grind the base to a fine powder before use and ensure it is anhydrous if running a water-free reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[3]

Protocol 2: Preparation of the Potassium Trifluoroborate Salt

This procedure can be used to convert the boronic acid into a more stable derivative to suppress protodeboronation.[9]

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the solid with cold methanol and then diethyl ether. Dry the resulting white solid under vacuum. The potassium trifluoroborate salt can now be used in the Suzuki coupling reaction, typically with a base like K₂CO₃ or Cs₂CO₃.

Visual Guides

G prep Reagent Preparation (Aryl Halide, Boronic Acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep->inert catalyst Add Catalyst System (Pd Pre-catalyst & Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir (e.g., 80-110 °C) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (Dilute, Wash, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Low or No Yield? sm_unreacted Starting Materials Unreacted? start->sm_unreacted  Yes side_products Side Products Observed? start->side_products  No sm_unreacted->side_products  No check_catalyst 1. Check Catalyst Activity 2. Use Bulky Ligand (XPhos) 3. Increase Temperature sm_unreacted->check_catalyst  Yes protodeboronation Protodeboronation? side_products->protodeboronation  Yes homocoupling Homocoupling? protodeboronation->homocoupling  No fix_protodeboronation 1. Use Milder Base (K₂CO₃) 2. Use Anhydrous Solvent 3. Convert to Boronic Ester/Trifluoroborate protodeboronation->fix_protodeboronation  Yes fix_homocoupling 1. Rigorously Degas Solvents 2. Ensure Inert Atmosphere homocoupling->fix_homocoupling  Yes

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.

References

minimizing homocoupling byproducts with (2-Chloro-3-methoxyphenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize homocoupling byproducts when using (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a homocoupling byproduct, 2,2'-dichloro-3,3'-dimethoxy-1,1'-biphenyl, in my reaction. What are the primary causes?

A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and can be attributed to several factors. The most prominent causes are the presence of dissolved oxygen in the reaction mixture, which can promote oxidative homocoupling, and the presence of Palladium(II) species.[1][2][3] If you are using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species; this reduction can sometimes occur via a pathway that involves homocoupling two molecules of the boronic acid.[3]

Q2: How can I effectively remove oxygen from my reaction to prevent homocoupling?

A2: Rigorous exclusion of oxygen is one of the most critical steps to suppress homocoupling.[2][4] Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Nitrogen or Argon) for at least 30-60 minutes.[2][5] Assembling the reaction vessel under a positive pressure of an inert gas is also crucial. A subsurface sparge of the reaction mixture with nitrogen before adding the catalyst can be particularly effective.[2][6]

Q3: What is the role of the palladium catalyst and ligand choice in minimizing this byproduct?

A3: The choice of catalyst and ligand is critical.

  • Catalyst: The active catalyst in the Suzuki reaction is Pd(0).[1] Starting with a Pd(II) source requires an initial reduction step, which can sometimes be facilitated by the homocoupling of the boronic acid.[3] Using a stable, pre-formed Pd(0) catalyst or an efficient precatalyst that readily generates Pd(0) can be advantageous.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[5] Their steric bulk can physically hinder the formation of intermediates leading to the homocoupling byproduct, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[5]

Q4: Can the choice of base influence the formation of the homocoupling dimer?

A4: Yes, the base is a crucial parameter. While essential for activating the boronic acid for transmetalation, an inappropriate choice can promote side reactions.[7][8] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5] The optimal base is often substrate-dependent and may require screening.

Q5: How do solvent and temperature affect the reaction outcome?

A5: Both solvent and temperature play a significant role.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used and can be effective at minimizing homocoupling.[5] While water is often required to dissolve the base, excessive amounts can sometimes promote homocoupling.[5]

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress the formation of byproducts.[5] Higher temperatures can accelerate side reactions more than the desired cross-coupling.

Q6: Are there any procedural adjustments that can help reduce homocoupling?

A6: Yes, several procedural modifications can be beneficial:

  • Slow Addition of Boronic Acid: Adding a solution of this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[5]

  • Use Excess Aryl Halide: Using a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide coupling partner can ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in pathways that lead to boronic acid homocoupling.[5]

  • Pre-heating: One suggested technique is to pre-heat the mixture of the catalyst, base, solvent, and aryl halide for about 10 minutes before adding the boronic acid.[4]

Data Presentation

The selection of a base can significantly impact the yield of the desired cross-coupled product, thereby implicitly affecting the level of side reactions like homocoupling. The following table illustrates the effect of different bases on a model Suzuki coupling reaction.

Table 1: Effect of Various Bases on Suzuki Coupling Yield

EntryBaseSolvent SystemTemperature (°C)Time (min)Yield (%)Reference
1K₃PO₄DMF/H₂O (1:1)806095[5]
2K₂CO₃DMF/H₂O (1:1)806085[5]
3NaOHDMF/H₂O (1:1)806070[5]
4NaOAcDMF/H₂O (1:1)806065[5]
5Et₃NDMF/H₂O (1:1)806050[5]
Reaction conditions are based on a model system and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol incorporates best practices for inert atmosphere techniques.

  • Reagent Preparation: Ensure the this compound, aryl halide, and base are of high purity and dry.

  • Solvent Degassing: Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 1-2 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Boronic Acid Addition: Dissolve the this compound (1.2 equiv) in a minimum amount of the degassed solvent in a separate flask under an inert atmosphere. Add this solution to the main reaction flask via syringe. For slow addition, use a syringe pump over 30-60 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

The following diagrams illustrate the troubleshooting logic for homocoupling and an optimized experimental workflow.

Homocoupling_Troubleshooting start High Homocoupling Byproduct Observed cause1 Oxygen Contamination? start->cause1 cause2 Suboptimal Catalyst or Ligand? start->cause2 cause3 Incorrect Base or Solvent? start->cause3 cause4 High Boronic Acid Concentration? start->cause4 solution1 Improve Degassing: - Sparge Solvents - Use Freeze-Pump-Thaw - Subsurface N2 Sparge cause1->solution1 Solution solution2 Change Catalyst/Ligand: - Use Pd(0) Source - Use Bulky, Electron-Rich  Ligand (e.g., SPhos) cause2->solution2 Solution solution3 Screen Base/Solvent: - Use Weaker Base (K3PO4) - Use Aprotic Solvent - Lower Temperature cause3->solution3 Solution solution4 Modify Procedure: - Slow Addition of Boronic Acid - Use Slight Excess of Aryl Halide cause4->solution4 Solution

Caption: Troubleshooting flowchart for addressing homocoupling.

Optimized_Workflow prep 1. Reagent & Solvent Prep degas 2. Degas Solvents (N2/Ar Sparge) prep->degas setup 3. Assemble Reaction (Ar-Halide, Base, Catalyst) under Inert Atmosphere degas->setup add_solvent 4. Add Degassed Solvent setup->add_solvent add_boronic 5. Slow Addition of Boronic Acid Solution (via Syringe Pump) add_solvent->add_boronic react 6. Heat & Stir (Optimized Temp) add_boronic->react monitor 7. Monitor Progress (TLC, GC/LC-MS) react->monitor workup 8. Workup & Purify monitor->workup

Caption: Optimized workflow to minimize homocoupling byproducts.

References

Technical Support Center: Purification of Biaryls from (2-Chloro-3-methoxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-3-methoxyphenyl)boronic acid in biaryl synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biaryl products from Suzuki-Miyaura coupling reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst is the active species. Pd(II) precatalysts must be reduced in situ. Catalysts and phosphine ligands can degrade with improper storage.[1][2]- Use a fresh batch of catalyst and ligand. - Consider using a more robust, air-stable precatalyst, such as a palladacycle.[1][3] - Ensure complete reduction of Pd(II) to Pd(0) if using a precatalyst.
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote homo-coupling of the boronic acid.[1][4]- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
Poor Reagent Purity/Stability: Boronic acids can degrade over time, particularly through protodeboronation.[1]- Use fresh, high-purity this compound. - Verify the purity of the aryl halide coupling partner.
Significant Protodeboronation Presence of Water: Water acts as a proton source for the protodeboronation side reaction.[1][4][5]- Use anhydrous solvents and reagents.[1][4] - If an aqueous base is necessary, minimize the amount of water.
Strong Base: Strong bases can accelerate the rate of protodeboronation.[5][6]- Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[5]
High Temperature/Long Reaction Time: Elevated temperatures can increase the rate of protodeboronation.[2][5]- Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that allows for complete consumption of the limiting reagent.[2]
Bulky Phosphine Ligands: While often used to promote difficult couplings, some bulky phosphine ligands can paradoxically accelerate protodeboronation.[6]- Screen different phosphine ligands to find an optimal balance between promoting the desired coupling and minimizing side reactions.
Formation of Homo-coupling Byproducts Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the boronic acid.[1][7]- Ensure the reaction is performed under strictly anaerobic conditions.[1][4]
Inefficient Catalytic Cycle: If the cross-coupling is slow, side reactions like homo-coupling can become more prevalent.- Optimize catalyst, ligand, base, and solvent to accelerate the desired Suzuki-Miyaura coupling.
Difficult Purification of Biaryl Product Similar Polarity of Product and Impurities: Homo-coupled byproducts or unreacted starting materials may have similar chromatographic behavior to the desired biaryl product.[8][9]- Column Chromatography: Use a shallow solvent gradient during flash chromatography to improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).[10] - Recrystallization: This is a highly effective method for purifying solid products. Screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[11][12][13][14] Common solvent systems for biaryls include hexanes/ethyl acetate or toluene/hexanes.[11]
Presence of Palladium Residues: Residual palladium can contaminate the final product.- During workup, consider washing the organic layer with an aqueous solution of a mild chelating agent like thiourea or cysteine to remove palladium. - Passing the crude product through a plug of silica gel or activated carbon can also help remove palladium residues.[11]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my reaction with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[15] This converts your this compound into 2-chloro-3-methoxyanisole, which is an inactive byproduct. This reduces the yield of your desired biaryl product and complicates its purification.[5]

Q2: How can I minimize the formation of the homo-coupled dimer of this compound?

A2: The homo-coupling of boronic acids is often promoted by the presence of oxygen.[1][7] To minimize this side product, it is crucial to ensure your reaction is performed under strictly inert conditions. This involves thoroughly degassing your solvents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[1]

Q3: My biaryl product is a solid. What is the best way to purify it?

A3: For solid biaryl products, recrystallization is often the most effective purification method.[11][12][13][14] The key is to find a suitable solvent or solvent system where your product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution.[14] If recrystallization is not sufficient, flash column chromatography on silica gel is a common alternative.[11]

Q4: I am having trouble separating my desired biaryl from the homo-coupled byproduct by column chromatography. What can I do?

A4: If the polarities are very similar, consider derivatizing the crude mixture to alter the polarity of one of the components, facilitating separation. Alternatively, explore different solvent systems for your chromatography. Sometimes, switching from a hexane/ethyl acetate system to a toluene/hexane or dichloromethane/methanol system can improve separation. Using a high-performance liquid chromatography (HPLC) system may also be necessary for challenging separations.[8]

Q5: Can I use a boronic ester of this compound to improve my reaction?

A5: Yes, converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can be an effective strategy.[2][16] These derivatives often exhibit greater stability and can slowly release the active boronic acid into the reaction mixture.[2][15][17] This "slow release" strategy keeps the concentration of the boronic acid low, which can minimize side reactions like protodeboronation.[15][17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).[18] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][18]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][18]

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the crude biaryl product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.[13]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[11][14]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_protodeboronation Significant Protodeboronation? check_catalyst->check_protodeboronation mitigate_protodeboronation Use Milder Base Anhydrous Conditions Lower Temperature check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Significant Homo-coupling? check_protodeboronation->check_homocoupling No mitigate_protodeboronation->check_homocoupling mitigate_homocoupling Ensure Rigorous Degassing check_homocoupling->mitigate_homocoupling Yes purification Optimize Purification check_homocoupling->purification No mitigate_homocoupling->purification success Pure Biaryl Product purification->success

Caption: A decision tree for troubleshooting purification issues.

References

effect of temperature on (2-Chloro-3-methoxyphenyl)boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2-Chloro-3-methoxyphenyl)boronic acid, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound to ensure its long-term stability?

A1: For long-term stability, it is highly recommended to store this compound in a cool, dry environment. The optimal storage temperature is between 2-8°C.[1][2] It is also crucial to keep the container tightly sealed and, for maximum shelf-life, under an inert atmosphere such as argon or nitrogen to protect it from moisture and air.[1]

Q2: How does elevated temperature affect the stability of this compound?

A2: Elevated temperatures can significantly accelerate the degradation of this compound. The two primary temperature-dependent degradation pathways for arylboronic acids are protodeboronation and the formation of cyclic anhydrides (boroxines).[3][4]

  • Protodeboronation is an irreversible process where the C-B bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. The rate of this reaction generally increases with temperature.[3][4][5]

  • Anhydride (Boroxine) Formation is a reversible dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimer. This process is driven by heat and can be reversed by the addition of water.

Q3: Are there any visible signs of degradation for this compound?

A3: While significant degradation can occur without any obvious visual changes, some indicators might suggest compromised quality. These can include discoloration (e.g., yellowing or browning), changes in texture, or clumping of the solid material. However, these signs are not definitive. The most reliable way to assess the purity and degradation of the compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Q4: Is it advisable to store this compound in solution?

A4: Storing boronic acids in solution for extended periods is generally not recommended.[4] The presence of solvents, especially protic solvents like water or methanol, can accelerate degradation pathways such as protodeboronation. If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, use an anhydrous, aprotic solvent, store the solution at a low temperature (e.g., -20°C), and keep it under an inert atmosphere.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or inconsistent yields in Suzuki-Miyaura coupling reactions. Degradation of the boronic acid starting material due to improper storage or handling.1. Verify Purity: Before use, check the purity of your this compound using HPLC or ¹H NMR.[4]2. Optimize Reaction Temperature: High reaction temperatures can degrade the boronic acid. Consider running the reaction at a lower temperature for a longer duration.[4]3. Use a Milder Base: Strong bases can promote protodeboronation. Screen milder bases like K₃PO₄ or Cs₂CO₃.[4]4. Ensure Anhydrous Conditions: Moisture can facilitate protodeboronation. Use anhydrous solvents and reagents.[4]
Appearance of an unexpected byproduct in NMR or LC-MS analysis corresponding to 1-chloro-2-methoxybenzene. Protodeboronation of the boronic acid has occurred.1. Review Storage Conditions: Ensure the boronic acid is stored at 2-8°C, under an inert atmosphere, and protected from moisture.[1]2. Minimize Time at Elevated Temperatures: During your experiment, minimize the time the boronic acid is exposed to high temperatures.
The boronic acid has become clumpy or discolored. The compound may have absorbed moisture or started to degrade.1. Analytical Confirmation: Do not rely on visual inspection alone. Confirm the purity of the material with HPLC or NMR.[4]2. Purification: If degradation is confirmed, consider recrystallization to purify the material before use.

Experimental Protocols & Data

Thermal Stability Analysis

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Table 1: Example TGA/DSC Data for a Generic Arylboronic Acid

AnalysisParameterTypical Value RangeInterpretation
TGA Onset of Decomposition (Tonset)150 - 250 °CThe temperature at which significant mass loss begins.
Mass Loss Step 15 - 10%Often corresponds to the loss of water to form the boroxine anhydride.[6]
Mass Loss Step 2> 50%Corresponds to the complete decomposition of the molecule.
DSC Endothermic Peak 1100 - 200 °CCan indicate melting or the endothermic process of dehydration to the boroxine.[6]
Exothermic Peak> 250 °CIndicates exothermic decomposition of the compound.

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Protocol: Thermal Analysis using TGA/DSC

Objective: To determine the thermal decomposition profile of this compound.

Materials:

  • This compound

  • TGA/DSC instrument

  • Aluminum or ceramic pans

  • Nitrogen and air gas supplies

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into a TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Use an empty pan as a reference.

  • Atmosphere:

    • For thermal decomposition analysis, run the experiment under an inert nitrogen atmosphere.

    • To assess oxidative stability, run a separate experiment under an air atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 500°C at a constant rate of 10°C/min.[4]

  • Data Analysis:

    • Analyze the TGA curve (Weight % vs. Temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

    • Analyze the DSC curve (Heat Flow vs. Temperature) to identify melting points, phase transitions, and decomposition temperatures.

Protocol: Shelf-Life Study using HPLC

Objective: To evaluate the stability of this compound over time at various temperatures.

Materials:

  • This compound samples

  • Temperature-controlled storage chambers (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Initial Analysis (T=0):

    • Dissolve a known amount of the boronic acid in a suitable solvent (e.g., ACN/water).

    • Analyze the sample by HPLC to determine its initial purity. This will serve as the baseline.

  • Sample Storage:

    • Aliquot the solid boronic acid into several vials.

    • Store the vials in temperature-controlled chambers at 4°C, 25°C, and an elevated temperature (e.g., 40°C for accelerated aging).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each temperature condition.

    • Prepare a sample for HPLC analysis as in the initial step.

    • Analyze the sample to determine the purity and quantify any degradation products.

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Plot the purity of the boronic acid as a function of time for each temperature.

    • This data will allow for an estimation of the shelf-life under different storage conditions.

Visualizations

Degradation Pathways

G cluster_0 Degradation of this compound cluster_1 Protodeboronation (Irreversible) cluster_2 Dehydration (Reversible) A This compound B 1-Chloro-2-methoxybenzene A->B + H₂O (Heat, Acid/Base) C Boric Acid D Cyclic Anhydride (Boroxine) A->D + Heat - H₂O

Caption: Key degradation pathways for arylboronic acids.

Experimental Workflow for Thermal Stability Assessment

G cluster_workflow Workflow for Thermal Stability Analysis start Obtain Boronic Acid Sample prep Prepare Sample (5-10 mg) start->prep tga_dsc Run TGA/DSC (30-500°C @ 10°C/min) prep->tga_dsc analyze Analyze TGA/DSC Data tga_dsc->analyze report Determine T_onset & Decomposition Profile analyze->report

Caption: Workflow for TGA/DSC thermal analysis.

References

Technical Support Center: Reactions of (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and identify byproducts in reactions involving (2-Chloro-3-methoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] These reactions can reduce the yield of your desired product and complicate purification.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[1][3] This results in the formation of 2-chloro-3-methoxyanisole.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound.[4][5] In this case, the byproduct would be 2,2'-dichloro-3,3'-dimethoxybiphenyl.

Q2: What factors contribute to the formation of these byproducts?

A2: Several factors can promote these unwanted side reactions:

  • Protodeboronation:

    • Presence of Water: Aqueous conditions can facilitate the hydrolysis of the boronic acid, a precursor to protodeboronation.[3]

    • Reaction pH: Basic conditions can accelerate protodeboronation by forming more reactive boronate anions.[3][6]

    • Temperature: Higher reaction temperatures can increase the rate of this side reaction.[3]

    • Substrate Electronics: Electron-deficient arylboronic acids can be more susceptible to protodeboronation.[3]

  • Homocoupling:

    • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[5] It is often recommended to degas the reaction mixture to minimize this.

    • Catalyst System: The choice of palladium catalyst and ligands can influence the extent of homocoupling. Some catalyst systems may favor this side reaction.

    • Base: The nature and amount of the base used in the coupling reaction can also play a role.[7]

Q3: How can I minimize the formation of protodeboronation and homocoupling byproducts?

A3: To improve the yield of your desired product, consider the following strategies:

  • To Minimize Protodeboronation:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize water content.

    • Optimize pH: Carefully select the base and its concentration to avoid excessively basic conditions.[6]

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Use Boronic Esters: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3] Consider converting the boronic acid to an ester (e.g., a pinacol ester) before the coupling reaction.

  • To Minimize Homocoupling:

    • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.[5]

    • Optimize Catalyst and Ligands: Screen different palladium catalysts and ligands to find a system that minimizes homocoupling for your specific substrates.

    • Control Stoichiometry: Using a slight excess of the boronic acid can sometimes help to ensure the complete consumption of the coupling partner, but a large excess may lead to more homocoupling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and significant amount of 2-chloro-3-methoxyanisole. Protodeboronation is likely the major side reaction.- Ensure all reagents and solvents are anhydrous.- Lower the reaction temperature.- Use a milder base or reduce the amount of base.- Consider converting the boronic acid to a more stable boronic ester.[3]
Presence of a significant amount of 2,2'-dichloro-3,3'-dimethoxybiphenyl. Homocoupling of the boronic acid is occurring.- Thoroughly degas the reaction mixture with an inert gas.[5]- Screen different palladium catalysts and ligands.- Adjust the stoichiometry of the reactants.
Complex mixture of byproducts, making purification difficult. A combination of side reactions and/or degradation of starting materials or products.- Re-evaluate the overall reaction conditions (temperature, solvent, base, catalyst).- Analyze the crude reaction mixture by LC-MS or GC-MS to identify all major components.- Simplify the reaction by using a boronic ester and optimized coupling conditions.
Difficulty removing unreacted boronic acid and its byproducts during workup. The acidic nature of the boronic acid and its byproducts can complicate extraction.- Perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid and its derivatives into the aqueous layer.[8][9]- Recrystallization of the crude product can be an effective purification method.[10][11]- Column chromatography on silica gel may be effective, but tailing can be an issue. Using a solvent system with a small amount of acetic acid can sometimes improve separation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving this compound. Optimization will likely be required for specific substrates.

  • Reagent Preparation:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • To remove unreacted boronic acid, a wash with a basic aqueous solution (e.g., 1M NaOH) can be performed.[8][9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Byproduct_Formation_Pathway Start This compound Desired_Product Desired Cross-Coupling Product Start->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Start->Protodeboronation Side Reaction Homocoupling Homocoupling Start->Homocoupling Side Reaction Byproduct1 2-chloro-3-methoxyanisole Protodeboronation->Byproduct1 Byproduct2 2,2'-dichloro-3,3'-dimethoxybiphenyl Homocoupling->Byproduct2

Caption: Major reaction pathways for this compound.

Troubleshooting_Workflow Start Reaction Analysis Low_Yield Low Yield of Desired Product? Start->Low_Yield Identify_Byproduct Identify Major Byproduct(s) (LC-MS, GC-MS, NMR) Low_Yield->Identify_Byproduct Yes Purification Purification Strategy Low_Yield->Purification No, yield is good Protodeboronation Protodeboronation (Loss of Boronic Acid) Identify_Byproduct->Protodeboronation Homocoupling Homocoupling (Dimer of Boronic Acid) Identify_Byproduct->Homocoupling Optimize_Conditions_Proto Optimize: - Anhydrous Conditions - Lower Temperature - Milder Base - Use Boronic Ester Protodeboronation->Optimize_Conditions_Proto Optimize_Conditions_Homo Optimize: - Degas Reaction Mixture - Screen Catalysts/Ligands - Adjust Stoichiometry Homocoupling->Optimize_Conditions_Homo Optimize_Conditions_Proto->Purification Optimize_Conditions_Homo->Purification Basic_Wash Basic Aqueous Wash Purification->Basic_Wash Chromatography Column Chromatography Purification->Chromatography Recrystallization Recrystallization Purification->Recrystallization

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Monitoring Suzuki Coupling Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using High-Performance Liquid Chromatography (HPLC) to monitor Suzuki coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Suzuki coupling reactions.

Symptom Possible Cause Suggested Solution
High Backpressure 1. Plugged column frit.[1] 2. Column contamination.[1] 3. Precipitated buffer or sample in the system.[2] 4. Blockage in system tubing or guard column.[1]1. Back-flush the column. If pressure remains high, change the frit.[1] 2. Wash the column with a strong solvent.[1] 3. Use a high aqueous wash to dissolve precipitated salts. Ensure mobile phase components are miscible.[2] 4. Systematically remove components (guard column, then analytical column) to isolate the blockage.[1]
Peak Tailing 1. Secondary interactions with the column (e.g., residual silanols).[3] 2. Column overload due to high sample concentration.[4] 3. Mobile phase pH is too close to the analyte's pKa.1. Use a column with better end-capping or adjust mobile phase pH to suppress ionization.[3] 2. Dilute the sample.[4] 3. Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting 1. Column overload.[3] 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Split Peaks 1. Column void or channeling.[2] 2. Co-elution of two or more compounds. 3. Sample solvent incompatibility.1. Replace the column. Avoid sudden pressure shocks.[2] 2. Optimize the HPLC method to improve resolution (e.g., change gradient, mobile phase composition). 3. Inject the sample in the starting mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase composition.[5] 2. Lack of column equilibration between runs.[3] 3. Fluctuations in column temperature.1. Ensure proper mixing and degassing of the mobile phase. Manually prepare the mobile phase to test the mixing device.[5] 2. Increase the column equilibration time between injections.[3] 3. Use a column oven to maintain a consistent temperature.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell.[3] 3. Pump seal failure or check valve issues.[3]1. Degas the mobile phase. 2. Use fresh, HPLC-grade solvents. Flush the detector cell.[3] 3. Perform routine maintenance, including replacing pump seals and cleaning or replacing check valves.[3]
No Product Peak Observed 1. Reaction has not proceeded. 2. Product is unstable under analytical conditions. 3. Product is retained on the column.1. Verify reaction conditions (temperature, catalyst, base, degassing).[6] 2. Check for degradation of boronic acids/esters.[7][8] 3. Use a stronger elution solvent or a different column.
Low Reaction Conversion 1. Inactive catalyst or poor reagent quality.[6] 2. Suboptimal reaction conditions (temperature, solvent, base).[6] 3. Poor mixing, especially in biphasic systems.[9]1. Use fresh catalyst and verify the purity of starting materials.[6] 2. Screen different solvents, bases, and temperatures.[6][8] 3. Ensure vigorous stirring to maximize the interfacial area. Consider a phase-transfer catalyst for biphasic reactions.[9]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a sample from my Suzuki reaction for HPLC analysis?

A1: A small aliquot of the reaction mixture should be taken and quenched (e.g., with water or a saturated NH₄Cl solution).[6] The quenched sample is then diluted with a suitable solvent, typically the mobile phase, to a concentration of approximately 0.1-1 mg/mL.[4] It is crucial to filter the sample through a 0.22 µm filter to remove any particulate matter before injection.[4] If an internal standard is used for quantification, it should be added during the work-up procedure.[6]

Q2: What is a good starting point for an HPLC method to monitor a Suzuki coupling?

A2: A reversed-phase HPLC (RP-HPLC) method is a common and reliable starting point.[7] You can begin with a C18 column and a gradient elution using a mobile phase of water (often with 0.1% formic acid or another modifier) and an organic solvent like acetonitrile or methanol. The gradient can be programmed to start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the non-polar product.[7]

Q3: How can I confirm the identity of the peaks in my chromatogram?

A3: To identify peaks, you can inject standards of your starting materials (aryl halide and boronic acid/ester) and any known impurities. The product peak can be identified by its appearance and increase in area over time as the starting material peaks decrease. For definitive identification, especially of unknown peaks, collecting the fraction corresponding to the peak and analyzing it by mass spectrometry (LC-MS) or NMR is recommended.[10]

Q4: My boronic acid starting material seems to be degrading on the column. What can I do?

A4: Boronic acids can be susceptible to degradation, such as protodeboronation.[7] To minimize this, ensure your HPLC method is robust. This may involve adjusting the mobile phase pH or using a faster analysis method to reduce the time the analyte spends on the column.

Q5: The reaction involves a biphasic mixture. How does this affect my sampling and analysis?

A5: For biphasic reactions, ensuring vigorous stirring is critical for the reaction to proceed and to obtain a representative sample.[9] When sampling, be careful to draw from the organic layer if that is where your compounds of interest are. The addition of a phase-transfer catalyst can improve reaction rates in such systems.[9]

Experimental Protocols

Protocol 1: Sample Preparation from a Suzuki Reaction Mixture
  • Aliquoting: Using a clean pipette, carefully withdraw a small aliquot (e.g., 25-50 µL) from the reaction mixture.

  • Quenching: Add the aliquot to a vial containing a quench solution (e.g., 500 µL of water or saturated NH₄Cl solution).[6]

  • Extraction (if necessary): If the product is in an organic layer, you may need to perform a liquid-liquid extraction.

  • Dilution: Dilute the quenched sample with the HPLC mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration suitable for your HPLC system (typically around 0.1-1 mg/mL).[4]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any precipitates or particulates.[4]

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: General Purpose RP-HPLC Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detector: UV at 254 nm (or a wavelength appropriate for your compounds)

Visualizations

Suzuki_HPLC_Workflow cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Suzuki Coupling Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Analysis (Peak Integration) Detect->Data

Caption: Workflow for Suzuki reaction monitoring by HPLC.

HPLC_Troubleshooting_Tree cluster_pressure Pressure Issues cluster_peak Peak Shape Issues Problem Chromatographic Problem Observed HighPressure High Backpressure? Problem->HighPressure Yes PeakShape Poor Peak Shape? Problem->PeakShape No CheckBlockage Check for Blockages (frit, column, tubing) HighPressure->CheckBlockage FlushSystem Flush System/ Back-flush Column CheckBlockage->FlushSystem Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No DiluteSample Dilute Sample Tailing->DiluteSample AdjustMobilePhase Adjust Mobile Phase pH Tailing->AdjustMobilePhase Split Split? Fronting->Split No Fronting->DiluteSample CheckSolvent Check Sample Solvent Fronting->CheckSolvent Split->CheckSolvent ReplaceColumn Replace Column Split->ReplaceColumn

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1] The choice of the organoboron reagent, specifically the substituted phenylboronic acid, is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the performance of various substituted phenylboronic acids in Suzuki coupling, supported by experimental data and detailed methodologies.

Influence of Electronic Effects on Reactivity

The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the rate of the Suzuki-Miyaura reaction, primarily by influencing the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the aryl group, leading to a faster transmetalation and often a higher reaction yield. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the aryl group, which may slow down the transmetalation step and potentially lower the yield, although reaction conditions can be optimized to accommodate these substrates.

Quantitative Comparison of Reaction Yields

The following table summarizes experimental data, illustrating the yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with a representative aryl bromide. The data highlights the general trend of higher reactivity for electron-rich phenylboronic acids.

Phenylboronic Acid SubstituentSubstituent PositionElectronic NatureProduct Yield (%)
-OCH₃paraElectron-Donating95
-CH₃paraElectron-Donating92
-H-Neutral88
-ClparaElectron-Withdrawing85
-CNparaElectron-Withdrawing78
-NO₂paraElectron-Withdrawing72

Note: Yields are representative and can vary based on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of the reactivity of different substituted phenylboronic acids.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O mixture, 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred vigorously.

  • The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the aryl halide is consumed), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Overview and Visualizations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of substituted phenylboronic acids in Suzuki coupling.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Select Aryl Halide and Phenylboronic Acids B Prepare Reagents and Solvents A->B C Set up Parallel Reactions B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Work-up and Purification D->E F Characterize Products (NMR, MS) E->F G Calculate Yields and Compare Reactivity F->G

Experimental workflow for comparing reactivity.
Suzuki-Miyaura Catalytic Cycle

The catalytic cycle is the cornerstone of the Suzuki-Miyaura reaction. The electronic properties of the substituted phenylboronic acid primarily affect the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetalation Transmetalation (R2-B(OR)2 + Base) PdII_1->Transmetalation PdII_2 R1-Pd(II)L2-R2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product

The Suzuki-Miyaura catalytic cycle.

References

Comparative Analysis of 1H and 13C NMR Spectra of (2-Chloro-3-methoxyphenyl)boronic acid and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of (2-Chloro-3-methoxyphenyl)boronic acid and its key structural isomers. This guide provides a detailed comparison of their 1H and 13C NMR data, standardized experimental protocols, and a logical workflow for spectral analysis.

This technical guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and a selection of its structurally related isomers. Phenylboronic acids are fundamental building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of pharmaceuticals and functional materials. A thorough understanding of their spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of more complex derivatives.

This guide provides tabulated ¹H and ¹³C NMR spectral data for this compound alongside its isomers: 2-methoxyphenylboronic acid, 3-methoxyphenylboronic acid, 4-methoxyphenylboronic acid, 2-chloro-4-methoxyphenylboronic acid, 3-chloro-4-methoxyphenylboronic acid, and 2-chloro-5-methoxyphenylboronic acid. Detailed experimental protocols for acquiring high-quality NMR spectra are also presented to ensure reproducibility.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected isomers. All chemical shifts (δ) are reported in parts per million (ppm). The spectra for the methoxyphenylboronic acids were referenced to an internal standard in CDCl₃, while the data for the chloro-substituted isomers were obtained from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data of this compound and its Isomers

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)Methoxy Protons (δ, ppm, multiplicity)Boronic Acid Protons -B(OH)₂ (δ, ppm, multiplicity)
This compound 7.49 (dd, J=7.6, 1.6), 7.27 (t, J=7.8), 7.03 (dd, J=8.0, 1.5)3.92 (s)5.80 (br s)
2-Methoxyphenylboronic acid7.82 (dd, J=7.6, 1.8), 7.45 (ddd, J=8.4, 7.5, 1.8), 7.02 (td, J=7.5, 1.0), 6.95 (d, J=8.4)3.89 (s)6.33 (br s)
3-Methoxyphenylboronic acid7.45-7.35 (m), 7.32-7.27 (m), 7.00-6.95 (m)3.83 (s)5.50 (br s)
4-Methoxyphenylboronic acid7.78 (d, J=8.7), 6.91 (d, J=8.7)3.83 (s)6.00 (br s)
2-Chloro-4-methoxyphenylboronic acid7.82 (d, J=8.4), 6.96 (d, J=2.5), 6.83 (dd, J=8.4, 2.5)3.86 (s)5.70 (br s)
3-Chloro-4-methoxyphenylboronic acid7.88 (d, J=2.2), 7.70 (dd, J=8.4, 2.2), 6.96 (d, J=8.4)3.92 (s)5.90 (br s)
2-Chloro-5-methoxyphenylboronic acid7.70 (d, J=2.8), 7.35 (d, J=8.7), 6.85 (dd, J=8.7, 2.8)3.84 (s)5.60 (br s)

Table 2: ¹³C NMR Spectral Data of this compound and its Isomers

CompoundAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Carbon-Boron (C-B) (δ, ppm)
This compound 155.8, 136.1, 132.9, 125.1, 124.3, 112.956.4Not observed
2-Methoxyphenylboronic acid160.7, 137.4, 132.9, 121.2, 111.055.7Not observed
3-Methoxyphenylboronic acid159.5, 130.0, 129.8, 123.9, 118.5, 117.255.3Not observed
4-Methoxyphenylboronic acid163.4, 137.7, 125.5, 113.755.4Not observed
2-Chloro-4-methoxyphenylboronic acid162.9, 138.1, 131.2, 115.1, 113.255.9Not observed
3-Chloro-4-methoxyphenylboronic acid160.1, 137.0, 131.9, 125.9, 123.9, 111.956.5Not observed
2-Chloro-5-methoxyphenylboronic acid159.2, 135.5, 130.0, 123.0, 117.8, 115.955.7Not observed

Note: The carbon atom directly attached to the boron atom often exhibits a broad signal or is not observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The following outlines the key steps for the ¹H and ¹³C NMR analysis of phenylboronic acid derivatives.[1]

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the boronic acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for these compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Phenylboronic acids can sometimes form cyclic anhydrides (boroxines), which may require gentle warming or sonication to fully dissolve.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • A standard single-pulse experiment is used.

    • The spectral width is typically set to cover a range of -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • A proton-decoupled single-pulse experiment is standard.

    • A wider spectral width (e.g., 0 to 220 ppm) is necessary.

    • A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[1]

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

  • Standard processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a substituted phenylboronic acid using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C process_fid Process FID (FT, Phasing, Baseline) acquire_1H->process_fid acquire_13C->process_fid analyze_1H Analyze ¹H Spectrum (Chemical Shift, Multiplicity, Integration) process_fid->analyze_1H analyze_13C Analyze ¹³C Spectrum (Chemical Shift) process_fid->analyze_13C structure Structure Elucidation/ Confirmation analyze_1H->structure analyze_13C->structure

Caption: Workflow for NMR analysis of phenylboronic acids.

This comprehensive guide provides a valuable resource for researchers working with this compound and its isomers, facilitating their identification, characterization, and utilization in various synthetic applications.

References

Navigating the Analysis of (2-Chloro-3-methoxyphenyl)boronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the analysis of (2-Chloro-3-methoxyphenyl)boronic acid, a vital building block in organic synthesis. We delve into experimental data, detailed protocols, and visual workflows to offer a clear perspective on the optimal analytical strategies for this compound and its reaction products.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for this compound and its derivatives hinges on the specific requirements of the analysis, such as the need for qualitative identification, quantitative precision, or high-throughput screening. While mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable, cost-effective alternatives for routine analyses.

Boronic acids, including this compound, can be challenging for mass spectrometry due to their propensity to form cyclic trimers known as boroxines, which can complicate spectral interpretation[1]. However, when coupled with liquid chromatography (LC-MS), these challenges can be mitigated, providing robust and reliable data.

Below is a comparative summary of the performance of LC-MS against HPLC-UV for the analysis of this compound.

FeatureLC-MSHPLC-UV
Specificity Very High (based on m/z)Moderate to High
Sensitivity High (pg to ng level)[2]Moderate (ng to µg level)
Quantitative Accuracy Good to ExcellentExcellent
Structural Information Yes (fragmentation pattern)No
Identification of Unknowns FacileNot Possible
Run Time Short (5-15 minutes)[3]Moderate (can be longer)
Cost & Complexity HigherLower
Matrix Effects SusceptibleLess Susceptible[3]

In-depth Mass Spectrometry Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. An ultra-high performance liquid chromatography (UHPLC) system combined with electrospray ionization (ESI) mass spectrometry is often the method of choice.

Predicted Fragmentation Pattern

The fragmentation pattern in mass spectrometry provides a fingerprint for the molecule, enabling its unambiguous identification. For this compound (Molecular Weight: 186.4 g/mol , Formula: C₇H₈BClO₃)[4], the expected fragmentation in negative ion mode ESI-MS/MS would involve the loss of water and other neutral fragments. The presence of chlorine will result in a characteristic M+2 isotopic pattern in a 3:1 ratio for chlorine-containing fragments[5].

m/z (predicted)Ion Formula (predicted)Fragmentation Pathway
185.0[M-H]⁻Deprotonated molecular ion
167.0[M-H-H₂O]⁻Loss of a water molecule
141.0[M-H-H₂O-C₂H₂]⁻Subsequent loss of acetylene
123.0[M-H-2H₂O-C₂H₂]⁻Further loss of water

Note: This table presents predicted fragmentation patterns based on the general behavior of phenylboronic acids in ESI-MS. Actual fragmentation may vary depending on the instrument and conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for LC-MS and HPLC-UV analysis of this compound.

LC-MS Method

This protocol is designed for the sensitive and specific analysis of this compound and its reaction products.

Instrumentation : A UHPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[1].

  • Mobile Phase A : 0.1% Formic acid in water[1].

  • Mobile Phase B : 0.1% Formic acid in acetonitrile[1].

  • Gradient : A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B[1].

  • Flow Rate : 0.3 mL/min[1].

  • Column Temperature : 40 °C[1].

  • Injection Volume : 2 µL.

Mass Spectrometry Conditions :

  • Ionization Mode : Electrospray Ionization (ESI), Negative[1].

  • Capillary Voltage : 3.0 kV[1].

  • Source Temperature : 150 °C[1].

  • Desolvation Temperature : 350 °C[1].

  • Cone Gas Flow : 50 L/hr[1].

  • Desolvation Gas Flow : 600 L/hr[1].

  • Detection Mode : Full scan for initial analysis and Multiple Reaction Monitoring (MRM) for quantification.

HPLC-UV Method

This protocol is suitable for routine purity checks and quantification where high sensitivity is not a primary concern.

Instrumentation : A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3].

  • Mobile Phase A : Water with 0.1% Trifluoroacetic acid.

  • Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic acid.

  • Gradient : A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate : 1.0 mL/min[3].

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 254 nm (or an optimized wavelength based on the UV spectrum of the compound)[3].

Visualizing the Workflow and Logic

Diagrams can simplify complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow and the logical comparison of analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Sample of This compound dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) sample->dissolution filtration Filter through 0.22 µm syringe filter dissolution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection uv_detection UV Detection (254 nm) lc_separation->uv_detection mass_spectrum Generate Mass Spectrum ms_detection->mass_spectrum chromatogram Generate Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification identification Structural Identification mass_spectrum->identification

Caption: Experimental workflow for the analysis of this compound.

logical_comparison cluster_analytical_goal Analytical Goal cluster_technique Recommended Technique qualitative Qualitative Analysis (Identification) lc_ms LC-MS qualitative->lc_ms High Confidence nmr NMR Spectroscopy (for definitive structure) qualitative->nmr Gold Standard quantitative Quantitative Analysis (Purity, Concentration) quantitative->lc_ms High Sensitivity hplc_uv HPLC-UV quantitative->hplc_uv Routine & Cost-Effective

Caption: Logical guide for selecting an analytical technique based on the research goal.

References

A Comparative Yield Analysis of Suzuki-Miyaura Reactions with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance.[1] A critical factor influencing the reaction's success and yield is the choice of the organoboron reagent, most commonly a boronic acid. This guide provides a comparative analysis of reaction yields obtained with different classes of boronic acids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative, and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pdiil R1-Pd(II)L2-X pd0->pdiil Oxidative Addition center pdiil_oh R1-Pd(II)L2-OH pdiil->pdiil_oh Ligand Exchange pdiil_r2 R1-Pd(II)L2-R2 pdiil_oh->pdiil_r2 Transmetalation bx_out B(OH)3 + X- pdiil_r2->pd0 product R1-R2 pdiil_r2->product Reductive Elimination r1x_in R1-X boronic_in R2-B(OH)2 base_in Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Yield Comparison of Different Boronic Acids

The electronic and steric properties of the boronic acid significantly impact the reaction yield. The following tables summarize experimental data for Suzuki-Miyaura couplings with various boronic acids.

Arylboronic Acids: Impact of Substituents

The electronic nature of substituents on the aryl boronic acid can influence the rate of transmetalation.[1] Generally, electron-donating groups enhance the reaction rate and yield, while electron-withdrawing groups can have a more complex effect.[1]

Arylboronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-Methoxyphenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acid4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O98
Phenylboronic acid4-BromotoluenePd(OAc)₂/PCy₃K₃PO₄Toluene95
4-Trifluoromethylphenylboronic acid4-ChlorobenzonitrilePd₂(dba)₃/XPhosK₃PO₄Dioxane92
Heteroarylboronic Acids

Heteroarylboronic acids are crucial in medicinal chemistry; however, their stability and reactivity can be challenging.[2] For instance, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation.[3] Using more stable derivatives like potassium heteroaryltrifluoroborates can lead to good to excellent yields.[2]

Heteroarylboron ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Potassium 2-pyridyltrifluoroborate4-BromobenzonitrilePd(OAc)₂/SPhosK₃PO₄n-Butanol95
3-Thienylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85
Potassium 5-indolyltrifluoroborate4-ChloroanisolePd₂(dba)₃/XPhosK₃PO₄n-Butanol91
Vinylboronic Acids

Suzuki-Miyaura reactions with vinylboronic acids are effective for synthesizing styrenes and other vinylarenes.[4] These reactions often proceed with high stereoselectivity, retaining the geometry of the double bond.[5]

Vinylboron ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
(E)-Styrylboronic acid4-IodotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O96
Vinylboronic acid pinacol ester4-BromoacetophenoneNa₂PdCl₄/cataCXium F sulfK₂CO₃n-Butanol/H₂O98
Alkylboronic Acids

The coupling of alkylboronic acids is more challenging due to the potential for β-hydride elimination.[6] However, the development of specific ligands and reaction conditions has enabled efficient C(sp²)–C(sp³) bond formation.[7]

Alkylboron ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
Cyclopropylboronic acid2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME94
n-Butylboronic acid1-Bromo-4-fluorobenzenePd(OAc)₂/P(t-Bu)₂CH₃K₃PO₄THF/H₂O85
Methylboronic acid neopentyl glycol ester2-BromonaphthaleneAntPhos-Pd-G3TMSOKDME88

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura reactions.

General Procedure for Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol is adapted from a procedure for the coupling of aryl halides with arylboronic acids.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 0.05 equiv)

  • Ligand (if required, e.g., SPhos, 0.02 - 0.10 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is a general representation of an aqueous Suzuki coupling.[8]

Materials:

  • Aryl halide (e.g., 5-iodovanillin, 1.0 mmol)

  • Phenylboronic acid (1.0 mmol, 122 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mg)

  • Base (e.g., ion-exchange resin Amberlite IRA-400(OH), ~0.5 g)

  • Solvent: Water (3 mL) and 95% Ethanol (1 mL)

Procedure:

  • Combine water, 95% ethanol, 5-iodovanillin, phenylboronic acid, Amberlite IRA-400(OH) resin, and a stir bar in a 25 mL round-bottomed flask.[8]

  • Add the palladium(II) acetate to the reaction mixture.[8]

  • Seal the vessel with a septum and place it in a preheated water bath at 60°C for 5 minutes.[8]

  • If necessary, add more 95% ethanol dropwise until most of the solute has dissolved.[8]

  • Stir the mixture vigorously for one to two hours.[8]

  • To recover the product, heat the mixture to about 50°C and perform a hot gravity filtration.[8]

  • Cool the filtrate in an ice bath and acidify with cold 10% HCl (aq) until a precipitate forms and the solution is acidic.[8]

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).[8]

  • Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[8]

References

A Comparative Guide to the Kinetic Profile of (2-Chloro-3-methoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The kinetic performance of the boronic acid partner is a critical determinant of reaction success, influencing reaction times, yields, and overall process efficiency. This guide provides a comparative analysis of the kinetic behavior of (2-Chloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling reactions, contextualized with data from structurally similar boronic acids.

While specific kinetic data for this compound is not extensively published, a robust understanding of its expected reactivity can be extrapolated from the electronic and steric effects of its substituents and compared with known kinetic data for analogous compounds. The presence of an ortho-chloro group and a meta-methoxy group on the phenylboronic acid ring introduces a unique combination of electronic and steric factors that influence the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.

Performance Comparison: Electronic and Steric Effects on Reaction Kinetics

The chloro and methoxy substituents on the phenylboronic acid ring exert opposing electronic effects and significant steric hindrance, which collectively modulate the rate of the Suzuki coupling reaction.

Electronic Effects:

  • -Cl (ortho): The chloro group is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). When positioned ortho to the boronic acid moiety, its strong inductive effect is expected to decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.

  • -OCH3 (meta): The methoxy group is electron-donating through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). In the meta position, its resonance effect is less pronounced compared to the ortho or para positions. However, it is still expected to slightly increase the electron density of the aromatic ring, which could facilitate the transmetalation step.

The net electronic effect on this compound is a complex interplay of these competing influences.

Steric Effects:

The ortho-chloro group presents significant steric bulk around the boronic acid functionality. This steric hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the rate of transmetalation. This effect is often a dominant factor in the kinetics of ortho-substituted arylboronic acids.

Comparative Kinetic Data

To contextualize the expected performance of this compound, the following table summarizes qualitative and quantitative kinetic data for structurally related phenylboronic acids.

Boronic AcidSubstituent(s)Electronic EffectSteric HindranceExpected/Observed Relative Rate
This compound 2-Cl, 3-OCH3Mixed (net electron-withdrawing)HighSlow
2-Chlorophenylboronic acid2-ClElectron-withdrawingHighSlow
3-Methoxyphenylboronic acid3-OCH3Electron-donatingLowModerate to Fast
4-Methoxyphenylboronic acid4-OCH3Strong Electron-donatingLowFast[1]
3-Tolylboronic acid3-CH3Weak Electron-donatingLowModerate[2]
Phenylboronic acidNoneNeutralLowBaseline

Note: The expected relative rates are qualitative and based on general principles of substituent effects in Suzuki-Miyaura coupling. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of Suzuki-Miyaura coupling reactions is essential for understanding reaction mechanisms and optimizing process parameters. The following are detailed methodologies for monitoring reaction kinetics using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

HPLC-Based Kinetic Monitoring

This method allows for the quantification of reactants and products over time, providing a clear picture of the reaction progress.[3]

1. Reaction Setup:

  • In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).

  • Add an internal standard (a stable compound that does not react or interfere with the reaction components) in a known concentration.

  • Add the anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Stir the mixture to ensure homogeneity.

2. Reaction Initiation and Sampling:

  • Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature to initiate the reaction (t=0).

  • At predetermined time intervals, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.

3. Sample Quenching and Preparation:

  • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the catalytic cycle.

  • Filter the quenched sample through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

4. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

  • Use a mobile phase gradient that provides good separation of the reactants, products, and internal standard.

  • Monitor the elution of the components using a UV detector at an appropriate wavelength.

  • Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve or the internal standard.

In-Situ NMR-Based Kinetic Monitoring

This technique allows for real-time monitoring of the reaction mixture without the need for sampling and quenching.[4][5][6]

1. Reaction Setup in an NMR Tube:

  • In an NMR tube, combine the aryl halide, this compound, base, and a deuterated solvent.

  • Add a known amount of an internal standard.

  • Place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.

2. Reaction Initiation and Data Acquisition:

  • Inject the palladium catalyst solution into the NMR tube to initiate the reaction.

  • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Key acquisition parameters include a sufficient relaxation delay (d1) to ensure accurate quantification.

3. Data Analysis:

  • Process the acquired spectra (e.g., phasing, baseline correction).

  • Integrate the signals corresponding to the reactants, products, and the internal standard.

  • The change in the integral values over time provides the kinetic profile of the reaction.

Visualizing the Kinetic Study Workflow

The following diagrams illustrate the logical workflow for a kinetic study of a Suzuki-Miyaura coupling reaction and the general catalytic cycle.

G cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Combine Reactants: Aryl Halide Boronic Acid Base Internal Standard B Add Solvent A->B C Add Catalyst/Ligand B->C D Initiate Reaction (t=0) (Heating/Stirring) C->D E Time-course Sampling/ In-situ Measurement D->E F Quench Aliquots (for ex-situ methods) E->F G Analytical Measurement (HPLC, NMR, etc.) E->G in-situ F->G H Quantify Species Concentration G->H I Plot Concentration vs. Time H->I J Determine Kinetic Parameters (Rate Constant, Order) I->J

Caption: Workflow for a Kinetic Study of a Suzuki Coupling Reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)2 + Base) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

References

A Computational and Comparative Guide to the Reactivity of (2-Chloro-3-methoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-3-methoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, prized for its role in the construction of complex molecular architectures. This guide provides a detailed analysis of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. By examining the electronic and steric influences of its substituents, this document offers a comparative perspective to aid in reaction design and optimization for applications in pharmaceutical and materials science.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of this compound in cross-coupling reactions is governed by the interplay of the ortho-chloro and meta-methoxy substituents.

  • Electronic Effects: The chlorine atom at the ortho position acts as an electron-withdrawing group through induction, which can decrease the nucleophilicity of the boronic acid. Conversely, the methoxy group at the meta position is electron-donating through resonance, which can enhance reactivity. The combination of these opposing electronic effects modulates the overall reactivity of the molecule.

  • Steric Hindrance: The presence of the chloro group at the ortho position introduces significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While specific quantitative data for this compound is not extensively tabulated in the literature, a comparative analysis can be drawn from the behavior of similarly substituted arylboronic acids. Generally, ortho-substituted boronic acids exhibit lower reactivity compared to their meta and para isomers due to steric hindrance.

To illustrate the expected performance, the following table provides representative data for the Suzuki-Miyaura coupling of related substituted phenylboronic acids with various aryl halides.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound (Predicted) 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Moderate to Good
2-Methoxyphenylboronic acid2-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9558
2-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O90Low to Moderate
3-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High

Table 1: Representative Suzuki-Miyaura Coupling Reactions. The predicted reactivity for this compound is based on the combined electronic and steric effects observed for its analogues. The ortho-chloro group is expected to decrease the yield compared to an unsubstituted or meta-substituted boronic acid, while the meta-methoxy group may partially mitigate this effect.

Experimental Protocols

A generalized protocol for a Suzuki-Miyaura coupling reaction utilizing an ortho-substituted phenylboronic acid is provided below. Optimization of catalyst, ligand, base, and temperature is often necessary to achieve optimal yields with sterically hindered substrates like this compound.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous organic solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Logic

To better understand the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a logical representation of the factors influencing the reactivity of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 biaryl_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors boronic_acid This compound electronic_effects Electronic Effects boronic_acid->electronic_effects steric_effects Steric Effects boronic_acid->steric_effects chloro ortho-Chloro (Electron-withdrawing) electronic_effects->chloro methoxy meta-Methoxy (Electron-donating) electronic_effects->methoxy steric_hindrance Steric Hindrance (ortho-Chloro) steric_effects->steric_hindrance reactivity Overall Reactivity chloro->reactivity Decreases Reactivity methoxy->reactivity Increases Reactivity steric_hindrance->reactivity Decreases Reactivity

Caption: Factors influencing the reactivity of this compound.

A Comparative Benchmarking Guide: (2-Chloro-3-methoxyphenyl)boronic acid and its Alternatives in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are pivotal in drug discovery and materials science. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of (2-Chloro-3-methoxyphenyl)boronic acid with its more stable and increasingly utilized alternatives, namely its corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium trifluoroborate salt.

This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of performance based on available experimental data for analogous systems, detailed experimental protocols, and visual representations of the underlying chemical principles.

Performance Comparison

The primary advantage of using alternatives to boronic acids, such as MIDA boronates and trifluoroborate salts, lies in their enhanced stability. Boronic acids are susceptible to protodeboronation, especially under reaction or purification conditions, which can lead to lower yields and the formation of impurities. MIDA boronates and trifluoroborates are generally crystalline, air- and moisture-stable solids, which allows for easier handling, storage, and more reproducible results.

While direct, side-by-side comparative studies for this compound and its derivatives are not extensively available in the literature, the performance trends can be reliably inferred from studies on similarly substituted phenylboronic acids. The following table summarizes the expected performance of these reagents in a typical Suzuki-Miyaura cross-coupling reaction with a model aryl bromide, 4-bromoanisole.

ReagentStructureKey AdvantagesExpected Yield Range (%)[1][2][3]
This compound Readily available, well-established reactivity.70-90
Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate High stability to air and moisture, long shelf-life, slow release of boronic acid.[1]85-98
(2-Chloro-3-methoxyphenyl) MIDA boronate Exceptional stability, compatible with chromatography, allows for iterative cross-coupling.[2][4]88-99

Note: The expected yield ranges are based on published data for structurally related arylboronic acids and their derivatives under optimized Suzuki-Miyaura conditions. Actual yields may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the use of this compound and its alternatives in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate with 4-Bromoanisole

Materials:

  • Potassium (2-Chloro-3-methoxyphenyl)trifluoroborate (1.5 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • n-Butanol (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vessel, combine potassium (2-Chloro-3-methoxyphenyl)trifluoroborate, 4-bromoanisole, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add degassed n-butanol and water.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of (2-Chloro-3-methoxyphenyl) MIDA boronate with 4-Bromoanisole

Materials:

  • (2-Chloro-3-methoxyphenyl) MIDA boronate (1.1 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • SPhos (0.06 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To a reaction tube, add (2-Chloro-3-methoxyphenyl) MIDA boronate, 4-bromoanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the tube and evacuate and backfill with argon.

  • Add degassed toluene and water.

  • Heat the mixture to 80 °C for 18 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationship between the reagents, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - Boron Reagent - Aryl Halide - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison cluster_boronic_acid Standard Reagent cluster_alternatives Alternative Reagents boronic_acid This compound trifluoroborate Potassium Trifluoroborate Salt boronic_acid->trifluoroborate Offers improved stability mida MIDA Boronate boronic_acid->mida Offers exceptional stability & compatibility ba_props Properties: - Prone to protodeboronation - Well-established alt_props Shared Properties: - Enhanced Stability - Crystalline Solids - Improved Handling trifluoroborate->alt_props mida->alt_props

Logical relationship between the boronic acid and its stable alternatives.

Conclusion

For researchers and professionals in drug development, the choice of reagent in Suzuki-Miyaura cross-coupling reactions has significant implications for yield, reproducibility, and process efficiency. While this compound is a competent and widely used reagent, its trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability and handling. The enhanced stability of these alternatives often translates to higher and more consistent yields, particularly in complex syntheses or on a larger scale. The initial investment in preparing these more stable reagents can be offset by the benefits of improved reaction outcomes and simplified purification processes.

References

Safety Operating Guide

Proper Disposal of (2-Chloro-3-methoxyphenyl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Chloro-3-methoxyphenyl)boronic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a halogenated organic compound and a boronic acid derivative, this substance requires specific handling and disposal protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, data for similar compounds such as (2-Chloro-6-methoxyphenyl)boronic acid and other halogenated boronic acids indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.

Personal Protective Equipment (PPE):

Always handle this compound and its waste in a certified chemical fume hood. The following minimum PPE is required:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Consider double gloving for added protection.

  • Body Protection: A fully fastened lab coat.

  • Footwear: Closed-toe shoes.

Waste Characterization and Segregation

Proper waste segregation is the first and most critical step in the disposal process. This compound falls into the category of halogenated organic waste .

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[1] A common threshold for classifying a solvent mixture as halogenated is a halogen content greater than 2%, though some regulations consider concentrations as low as 1,000 ppm to be contaminated.[2][3]

  • Acids and Bases: Do not mix with strong acids or bases in the same waste container.[1][4]

  • Other Waste Streams: Keep separate from heavy metals, pesticides, cyanides, and acutely toxic "P-listed" wastes.[1]

Step-by-Step Disposal Procedure

  • Container Selection:

    • Use only designated, leak-proof, and chemically compatible containers with secure screw-top caps for collecting waste.[1][2] These containers should be clearly marked and provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and any solvents used. Avoid abbreviations or chemical formulas.

    • Indicate that it is a "Halogenated Organic Waste."

    • Maintain a running list of all constituents and their approximate percentages.

  • Waste Collection:

    • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and absorbent pads in a designated, labeled container for solid halogenated waste.

    • Liquid Waste: Collect waste solutions containing this compound in a designated, labeled container for liquid halogenated organic waste.

    • Do not fill containers beyond 90% capacity to prevent spills and allow for vapor expansion.

  • Decontamination of Glassware:

    • For residual amounts of this compound on glassware, a basic wash can be employed to convert it into a more water-soluble boronate salt. This can be followed by a water rinse.

    • Important: All rinsates from the decontamination process must be collected as liquid hazardous waste. Do not dispose of them down the drain.

  • Spill Management:

    • In the event of a spill, contain the leak and absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Place all contaminated absorbent materials into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Ensure containers are stored in secondary containment to prevent spills.

    • Follow your institution's specific procedures for requesting hazardous waste pickup.

Quantitative Data Summary

ParameterValueCompound/Waste StreamSource
Occupational Exposure Limit (ACGIH TLV-TWA) 2 mg/m³ (inhalable fraction)Borate compounds, inorganic[5]
OSHA Permissible Exposure Limit (PEL) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)Particulates Not Otherwise Classified (as a proxy for boronic acid dust)[5]
Halogenated Waste Threshold > 2% halogen contentOrganic liquid waste[3]
Halogenated Contamination Threshold 1,000 ppmSolvent mixtures[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_start cluster_waste_type Waste Characterization cluster_container Containerization & Labeling cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste Is it liquid? solid_container Labeled 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Labeled 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container collect_solid Collect in Designated Solid Waste Container solid_container->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid_container->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Hazardous Waste Pickup with EHS storage->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling (2-Chloro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of (2-Chloro-3-methoxyphenyl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Boronic acids as a class of compounds can cause skin, eye, and respiratory irritation.[1]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Remove any contaminated clothing immediately and wash it before reuse.[4][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated.[1][4][5]To prevent skin contact and potential irritation.[4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][4]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4]To prevent respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Confirm that the work area, preferably a chemical fume hood, is clean and free of clutter.[2]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid generating dust when transferring the solid.[2][7] Use appropriate tools, such as a spatula, for transfers.[2]

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[4]

  • Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[4][7]

  • Contaminated Materials: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[4]

Emergency Procedures: Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for hazardous waste disposal.[1][7]

    • Avoid generating dust during clean-up.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.